molecular formula C8H5Cl2FO3 B1450153 2,5-Dichloro-4-fluoromandelic acid CAS No. 1804886-64-3

2,5-Dichloro-4-fluoromandelic acid

Cat. No.: B1450153
CAS No.: 1804886-64-3
M. Wt: 239.02 g/mol
InChI Key: NICSACQNIPEWDJ-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-fluoromandelic acid is a useful research compound. Its molecular formula is C8H5Cl2FO3 and its molecular weight is 239.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,5-Dichloro-4-fluoromandelic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,5-Dichloro-4-fluoromandelic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,5-dichloro-4-fluorophenyl)-2-hydroxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5Cl2FO3/c9-4-2-6(11)5(10)1-3(4)7(12)8(13)14/h1-2,7,12H,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICSACQNIPEWDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Cl)C(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5Cl2FO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Introduction: Navigating the Safety Profile of a Novel Research Compound

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Safety Assessment and Handling of 2,5-Dichloro-4-fluoromandelic Acid

This guide is designed for researchers, scientists, and drug development professionals who may handle this or structurally similar compounds. It deviates from a standard SDS format to provide a more fundamental and instructive framework. Here, we will outline a systematic process for evaluating the potential hazards of 2,5-Dichloro-4-fluoromandelic acid by leveraging data from its structural analogs. This approach, rooted in the principles of chemical toxicology and the precautionary principle, provides a robust methodology for risk assessment and the implementation of safe handling protocols in the absence of definitive substance-specific data.

Part 1: Hazard Prediction through Structural Analog Analysis

The cornerstone of assessing an uncharacterized compound is to analyze its constituent parts and compare them to well-documented molecules. We can deconstruct 2,5-Dichloro-4-fluoromandelic acid into its core scaffold (mandelic acid) and its halogen substitutions to build a predicted hazard profile.

The Mandelic Acid Core Scaffold

Mandelic acid and its simple derivatives are alpha-hydroxy acids. Generally, this class of compounds is known to be irritating to the skin and eyes. Data from analogs like 4-Fluoromandelic acid and 4-Chloromandelic acid confirm this, with both being classified as causing skin and serious eye irritation (Category 2)[2][3]. Some analogs may also cause respiratory irritation[2][4].

The Impact of Dichlorination

The introduction of two chlorine atoms to the aromatic ring, particularly in a 2,5-dichloro arrangement, can significantly intensify the hazardous properties of a substance. For instance, 2,5-Dichlorohydroquinone is classified as causing severe skin burns and eye damage (Category 1B and Category 1, respectively)[5]. This suggests that the dichlorination on the mandelic acid ring could elevate its corrosive potential beyond simple irritation.

Synthesized Hazard Profile

By synthesizing the data from these analogs, we can establish a conservative, predicted hazard profile for 2,5-Dichloro-4-fluoromandelic acid. Until empirical data becomes available, this compound should be handled as, at minimum, a substance that causes severe skin and eye damage and may be harmful if inhaled or ingested.

Hazard Category Predicted GHS Classification Rationale based on Analogs
Skin Corrosion/Irritation Category 1B The 2,5-dichloro substitution pattern in other aromatic compounds suggests a high potential for corrosivity, superseding the Category 2 irritation of simpler mandelic acids[5].
Serious Eye Damage/Irritation Category 1 Consistent with the high potential for skin damage and the known properties of chlorinated phenols[5]. All mandelic acid analogs are at least Category 2 eye irritants[2][3][6].
Acute Toxicity (Oral, Inhalation) Category 4 (Harmful) While specific data is absent, many functionalized aromatic acids carry a baseline acute toxicity warning. Treat as potentially harmful if swallowed or inhaled[5][7].
Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory Irritation) A common property of acidic, dusty powders and noted for 4-Fluoromandelic acid[2].

Note: Data on carcinogenicity, mutagenicity, reproductive toxicity, and environmental fate are unavailable and should be assumed to be potentially significant under the precautionary principle.

Part 2: Recommended Protocols for Safe Handling and Emergency Response

Based on the predicted hazard profile, a stringent set of safety protocols is mandatory. The following sections detail the necessary engineering controls, personal protective equipment (PPE), and emergency procedures.

Engineering Controls and Personal Protective Equipment (PPE)

All work with 2,5-Dichloro-4-fluoromandelic acid must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[5][6]. An eyewash station and safety shower must be immediately accessible[5].

The selection of PPE is critical and should follow a systematic evaluation of the potential exposure routes.

PPE_Selection_Workflow cluster_ppe PPE Selection for 2,5-Dichloro-4-fluoromandelic Acid start Task: Handling Solid Compound inhalation Risk: Inhalation of Dust start->inhalation skin_contact Risk: Skin Contact start->skin_contact eye_contact Risk: Eye Contact start->eye_contact control_hood Control: Chemical Fume Hood inhalation->control_hood control_gloves Control: Nitrile Gloves (Double-gloved recommended) skin_contact->control_gloves control_coat Control: Full-Sleeve Lab Coat skin_contact->control_coat control_goggles Control: Chemical Splash Goggles (ANSI Z87.1) eye_contact->control_goggles

Caption: PPE selection workflow for handling solid 2,5-Dichloro-4-fluoromandelic acid.

First-Aid Measures

Immediate and decisive action is required in the event of an exposure. All responses should be followed by a call for immediate medical attention[4][5].

  • Inhalation: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration[2][5].

  • Skin Contact: Immediately take off all contaminated clothing. Rinse the affected skin with large amounts of water for at least 15-20 minutes, preferably under a safety shower[5][7].

  • Eye Contact: Immediately rinse eyes cautiously with water for at least 15-20 minutes. Remove contact lenses, if present and easy to do. Continue rinsing. It is critical to hold the eyelids open during this process[2][5].

  • Ingestion: Rinse mouth thoroughly with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person[5].

Spill Response Protocol

A spill of 2,5-Dichloro-4-fluoromandelic acid should be treated as a significant chemical incident.

Spill_Response_Flowchart spill Spill Detected evacuate Evacuate Immediate Area & Alert Others spill->evacuate ppe Don Appropriate PPE (respirator, gloves, coat, goggles) evacuate->ppe contain Contain Spill with Inert Absorbent (e.g., sand, vermiculite) ppe->contain collect Carefully Sweep/Shovel into a Labeled Hazardous Waste Container contain->collect clean Clean Spill Area with a Suitable Solvent (consult safety office), then soap and water collect->clean dispose Dispose of all materials as Hazardous Waste clean->dispose report Report Incident to EHS dispose->report

Caption: Emergency response workflow for a solid chemical spill.

Part 3: Storage, Stability, and Disposal

Proper storage and disposal are essential to long-term safety and environmental protection.

Storage and Stability
  • Storage Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area[2][5][8]. The storage area should be designated for corrosive materials.

  • Incompatible Materials: Keep away from strong oxidizing agents, strong bases, and acid chlorides, as these could initiate a hazardous reaction[5][7].

  • Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen fluoride[5][7].

Waste Disposal

All waste containing 2,5-Dichloro-4-fluoromandelic acid, including contaminated absorbents and PPE, must be disposed of as hazardous chemical waste. Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations[2][5]. Do not allow the product to enter drains or waterways[9].

Conclusion: A Commitment to the Precautionary Principle

The responsible conduct of research necessitates a proactive and cautious approach to chemical safety, especially when dealing with uncharacterized substances. This guide provides a framework for assessing the risks of 2,5-Dichloro-4-fluoromandelic acid by analyzing its structural analogs. The synthesized data strongly suggests that this compound should be handled as a corrosive material that can cause severe skin and eye damage, with potential for respiratory irritation and acute toxicity. Until comprehensive toxicological and ecological data is generated, the precautionary principle must be the governing philosophy. By adhering to the stringent handling, storage, and emergency protocols outlined herein, researchers can mitigate the risks and ensure a safe laboratory environment.

References

  • DC Fine Chemicals. Safety Data Sheet. Retrieved from [Link]

  • West Liberty University. (2005, October 9). Material Safety Data Sheet. Retrieved from [Link]

  • PubChem. 4-Fluoromandelic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Cheméo. Chemical Properties of 4-Fluoromandelic acid (CAS 395-33-5). Retrieved from [Link]

  • University of Florida. (n.d.). Synthesis and Application of Dual Electron-Deficient Featured Copolymers. Retrieved from [Link]

  • MDPI. (2025, July 23). Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. Retrieved from [Link]

Sources

An In-depth Technical Guide to 2,5-Dichloro-4-fluoromandelic Acid: Synthesis, Properties, and Potential Applications in Drug Discovery and Material Science

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 2,5-dichloro-4-fluoromandelic acid, a halogenated aromatic α-hydroxy acid. Due to its unique substitution pattern, this compound is a promising, albeit currently under-explored, building block for the synthesis of novel pharmaceuticals, agrochemicals, and advanced materials. This document outlines a proposed synthetic pathway for 2,5-dichloro-4-fluoromandelic acid, details the underlying chemical principles, and explores its potential applications based on the established roles of analogous halogenated compounds in various fields of chemical research and development.

Introduction: The Significance of Halogenated Mandelic Acids

Mandelic acid and its derivatives are a critical class of α-hydroxy carboxylic acids that serve as versatile and inexpensive chiral building blocks in modern organic synthesis.[1] The presence of a stereogenic center at the α-position is instrumental in the development of enantiomerically pure compounds, a crucial aspect in the pharmaceutical industry where the biological activity of a molecule is often contingent on its specific stereochemistry.[1]

The introduction of halogen atoms, such as chlorine and fluorine, onto the aromatic ring of mandelic acid can significantly modulate the molecule's physicochemical properties. Halogenation can influence lipophilicity, metabolic stability, and binding interactions with biological targets.[2][3][4] Specifically, the 2,5-dichloro-4-fluoro substitution pattern of the target molecule presents a unique electronic and steric profile that could be leveraged in the design of novel bioactive compounds and functional materials.

Proposed Synthesis of 2,5-Dichloro-4-fluoromandelic Acid

As of the writing of this guide, a direct, published synthesis for 2,5-dichloro-4-fluoromandelic acid has not been identified in the public domain. However, based on established synthetic methodologies for substituted mandelic acids and halogenated benzaldehydes, a robust two-step synthetic route is proposed. This pathway commences with the synthesis of the key intermediate, 2,5-dichloro-4-fluorobenzaldehyde, followed by its conversion to the target mandelic acid via a cyanohydrin intermediate.

Step 1: Synthesis of 2,5-Dichloro-4-fluorobenzaldehyde

The synthesis of the benzaldehyde precursor is pivotal. A plausible approach is the halogen exchange (Halex) reaction on a suitable polychlorinated benzaldehyde. For instance, a process analogous to the conversion of 2,4-dichlorobenzaldehyde to 2,4-difluorobenzaldehyde could be adapted.[5][6] This would involve the nucleophilic substitution of a chlorine atom with fluorine.

An alternative and potentially more direct route would be the chlorination of 4-fluorobenzaldehyde. While direct chlorination of activated rings can sometimes lead to a mixture of isomers, specific reaction conditions can favor the desired 2,5-dichloro product.[7]

Proposed Experimental Protocol: Chlorination of 4-Fluorobenzaldehyde

  • Reaction Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, add 4-fluorobenzaldehyde (1 equivalent).

  • Chlorination: Under an inert atmosphere (e.g., nitrogen or argon), add a suitable chlorinating agent such as N-chlorosuccinimide (NCS) (2.2 equivalents) in a suitable solvent system, potentially a mixture of trifluoroacetic acid and sulfuric acid.[7]

  • Reaction Conditions: The reaction mixture is heated to a temperature that facilitates the dichlorination, which may require monitoring and optimization (e.g., 70°C).[7]

  • Work-up and Purification: Upon completion of the reaction (monitored by TLC or GC-MS), the reaction mixture is cooled to room temperature and quenched with ice-water. The product is extracted with an organic solvent (e.g., dichloromethane). The organic layer is washed with a saturated sodium bicarbonate solution, followed by brine, and then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure 2,5-dichloro-4-fluorobenzaldehyde.

Step 2: Conversion of 2,5-Dichloro-4-fluorobenzaldehyde to 2,5-Dichloro-4-fluoromandelic Acid

The conversion of a benzaldehyde to a mandelic acid is a well-established transformation that typically proceeds through a cyanohydrin intermediate.[8][9][10] This two-step sequence involves the nucleophilic addition of a cyanide ion to the aldehyde carbonyl, followed by the hydrolysis of the resulting nitrile group.

Diagram of the Proposed Synthetic Workflow:

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Mandelic Acid Formation 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde 2,5-Dichloro-4-fluorobenzaldehyde 2,5-Dichloro-4-fluorobenzaldehyde 4-Fluorobenzaldehyde->2,5-Dichloro-4-fluorobenzaldehyde Chlorination (e.g., NCS) Cyanohydrin_Intermediate 2,5-Dichloro-4-fluoromandelonitrile 2,5-Dichloro-4-fluorobenzaldehyde->Cyanohydrin_Intermediate NaCN / NaHSO3 Target_Molecule 2,5-Dichloro-4-fluoromandelic Acid Cyanohydrin_Intermediate->Target_Molecule Acid Hydrolysis (e.g., HCl) G Target_Molecule 2,5-Dichloro-4-fluoromandelic Acid Chiral_Building_Block Chiral Building Block Target_Molecule->Chiral_Building_Block Agrochemicals Agrochemicals Target_Molecule->Agrochemicals API_Synthesis Active Pharmaceutical Ingredient (API) Synthesis Chiral_Building_Block->API_Synthesis Anticoagulants Anticoagulants (e.g., Thrombin Inhibitors) API_Synthesis->Anticoagulants Anticancer_Agents Anticancer Agents API_Synthesis->Anticancer_Agents

Caption: Potential applications of 2,5-dichloro-4-fluoromandelic acid.

Agrochemical Applications

The principles that make halogenated compounds valuable in pharmaceuticals often translate to agrochemicals. The introduction of chlorine and fluorine can enhance the efficacy and stability of herbicides, insecticides, and fungicides. For instance, some fluorinated compounds are known to act as chitin-synthesis inhibitors in insects. [11]Derivatives of 2,5-dichloro-4-fluoromandelic acid could be explored for the development of new crop protection agents with improved performance.

Material Science Applications

Fluorinated polymers often exhibit desirable properties such as high thermal stability, chemical resistance, and low surface energy. While 2,5-dichloro-4-fluoromandelic acid itself is a small molecule, it could serve as a monomer or a precursor to monomers for the synthesis of specialty polymers. For example, fluorinated aromatic polyesters have been synthesized from fluorinated diols and diacids. [6]The unique substitution pattern of the target molecule could impart novel properties to such materials.

Conclusion

While 2,5-dichloro-4-fluoromandelic acid is not a commercially available compound with established applications, its synthesis is feasible through well-understood organic transformations. Its unique combination of a chiral center and a heavily halogenated aromatic ring makes it a highly attractive building block for future research and development in medicinal chemistry, agrochemistry, and material science. The proposed synthetic route and the exploration of its potential applications in this guide are intended to provide a solid foundation for researchers and scientists interested in exploring the potential of this novel compound. Further investigation into its synthesis and properties is warranted to unlock its full potential.

References

  • Organic Syntheses. Mandelic Acid. [Link]

  • Designer-Drug.com. Synthesis of Mandelic Acid and Derivatives. [Link]

  • Organic Syntheses. Mandelic Acid. [Link]

  • Scribd. Synthesis of Mandelic Acid from Benzaldehyde. [Link]

  • Riebsomer, J. L., et al. The Preparation of Substituted Mandelic Acids and their Bacteriological Effects. I. Journal of the American Chemical Society, 1938.
  • Google Patents. Novel mandelic acid derivatives and their use as thrombin inhibitors.
  • Google Patents.
  • Riebsomer, J. L., et al. The Preparation of Substituted Mandelic Acids and their Bacteriological Effects. III. Journal of the American Chemical Society, 1941.
  • Google Patents. Process for producing fluorobenzaldehydes.
  • PubMed. N-{[2,5-Dichloro-4-(1,1,2,3,3,3-hexa-fluoro-prop-oxy)phen-yl]amino-carbon-yl}-2,6-difluoro-benzamide. [Link]

  • PubMed Central. N-{[2,5-Dichloro-4-(1,1,2,3,3,3-hexafluoropropoxy)phenyl]aminocarbonyl}-2,6-difluorobenzamide. [Link]

  • MDPI. Three-Component Condensation of β-Ketonitriles, 4-Fluorobenzaldehyde, and Secondary Cyclic Amines. [Link]

  • PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

  • ResearchGate. Fluorinated compounds present opportunities for drug discovery. [Link]

  • MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

Sources

Methodological & Application

Application Note: Synthesis Protocols for 2,5-Dichloro-4-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2,5-Dichloro-4-fluoromandelic acid is a highly functionalized aromatic intermediate, valuable in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), particularly as a chiral building block or resolving agent. The presence of three electron-withdrawing groups (two chlorines and one fluorine) on the phenyl ring significantly alters the electronic landscape compared to unsubstituted mandelic acid, enhancing the electrophilicity of the carbonyl precursor and affecting the hydrolysis kinetics.

This guide details two distinct synthesis routes:

  • Route A (Recommended): A "Green" Phase-Transfer Catalyzed (PTC) reaction using chloroform. This method avoids the use of deadly cyanides and offers a streamlined one-pot procedure.

  • Route B (Traditional): The Classical Cyanohydrin synthesis. This is the industrial standard for mandelic acids but requires strict safety protocols for cyanide handling.

Retrosynthetic Analysis & Strategy

The synthesis hinges on the reactivity of the precursor, 2,5-dichloro-4-fluorobenzaldehyde . Due to the strong electron-withdrawing nature of the substituents (


, 

), the aldehyde carbonyl is highly activated toward nucleophilic attack.
Strategic Pathway Diagram

Retrosynthesis Target 2,5-Dichloro-4-fluoromandelic Acid Inter_Nit Mandelonitrile Intermediate Inter_Nit->Target Acid Hydrolysis (HCl) Inter_CCl3 Trichloromethyl Carbinol Species Inter_CCl3->Target Hydrolysis (NaOH) Precursor 2,5-Dichloro-4-fluorobenzaldehyde Precursor->Inter_Nit Route B: NaCN / NaHSO3 Precursor->Inter_CCl3 Route A: CHCl3 / NaOH / TEBA Source 1,4-Dichloro-2-fluorobenzene (via Lithiation/Formylation) Source->Precursor Formylation

Figure 1: Retrosynthetic tree illustrating the two primary pathways from the aldehyde precursor.

Route A: Phase-Transfer Catalyzed Synthesis (The "Green" Route)

Rationale: This method utilizes the reaction of the aldehyde with dichlorocarbene (generated in situ from chloroform) followed by hydrolysis. It is superior for laboratory safety as it eliminates the need for cyanide salts.

Mechanism:

  • Generation of trichloromethyl anion (

    
    ) from chloroform and NaOH.
    
  • Nucleophilic addition to the aldehyde to form the trichloromethyl carbinol alkoxide.

  • In situ hydrolysis (Jocic-type reaction) to the

    
    -hydroxy acid.
    
Materials & Reagents
ReagentRoleEquivalents
2,5-Dichloro-4-fluorobenzaldehyde Substrate1.0 eq
Chloroform (CHCl

)
Reagent/Solvent4.0 - 6.0 eq
Sodium Hydroxide (50% aq) Base4.0 - 5.0 eq
TEBA (Triethylbenzylammonium chloride) Phase Transfer Catalyst0.05 eq (5 mol%)
Acetone Co-solvent (Optional)2-3 volumes
Detailed Protocol
  • Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel. Place the flask in a water bath set to 55°C.

  • Charge: Add 2,5-dichloro-4-fluorobenzaldehyde (10.0 g, 51.8 mmol), TEBA (0.6 g), and Chloroform (25 mL) to the flask. Stir until the aldehyde is dissolved.

  • Base Addition: Slowly add 50% NaOH solution (16.6 g NaOH in 16.6 mL water) dropwise over 30 minutes.

    • Critical Process Parameter (CPP): The reaction is exothermic. Maintain internal temperature between 55–60°C. Do not exceed 65°C to prevent polymerization or Cannizzaro side reactions.

  • Reaction: Stir vigorously at 60°C for 4–6 hours. The mixture will become thick.

    • Monitoring: Check by TLC (Mobile phase: Hexane/EtOAc 3:1). The aldehyde spot (

      
      ) should disappear, replaced by the acid spot (baseline) or salt.
      
  • Quench & Workup:

    • Cool the reaction mixture to room temperature.

    • Add Water (100 mL) to dissolve the sodium mandelate salt.

    • Separate the organic layer (unreacted chloroform) and discard it (or recycle).

    • Wash the aqueous layer with Dichloromethane (DCM) (

      
      ) to remove non-acidic impurities.
      
  • Acidification:

    • Cool the aqueous phase to 0–5°C in an ice bath.[1]

    • Slowly acidify with Conc. HCl to pH 1–2. The crude mandelic acid will precipitate as a white/off-white solid.

  • Isolation: Filter the solid. If an oil forms (due to impurities), extract with Ethyl Acetate (

    
    ), dry over 
    
    
    
    , and evaporate.

Route B: The Classical Cyanohydrin Synthesis

Rationale: This is the traditional industrial route. It is robust and often gives higher yields for sterically hindered aldehydes, but requires strict safety controls.

Materials & Reagents
ReagentRoleEquivalents
2,5-Dichloro-4-fluorobenzaldehyde Substrate1.0 eq
Sodium Bisulfite (

)
Adduct Former1.2 eq
Sodium Cyanide (

)
Nucleophile1.2 eq
Conc. HCl Hydrolysis AgentExcess
Detailed Protocol
Step 1: Formation of Bisulfite Adduct
  • Dissolve Sodium Bisulfite (6.5 g, 62 mmol) in Water (20 mL).

  • Add 2,5-Dichloro-4-fluorobenzaldehyde (10.0 g, 51.8 mmol) slowly with vigorous stirring.

  • Stir for 1–2 hours at room temperature. A thick white precipitate (the bisulfite adduct) will form.

  • Filter the solid and wash with cold ethanol. Note: This purification step removes non-aldehyde impurities.

Step 2: Cyanohydrin Formation
  • Suspend the wet bisulfite adduct in Water (30 mL).

  • DANGER: In a well-ventilated fume hood, add a solution of Sodium Cyanide (3.0 g, 61 mmol) in Water (10 mL) dropwise.

  • Stir for 1 hour. The solid will dissolve, and an oily layer of mandelonitrile will separate.

  • Extract with Diethyl Ether or Toluene . Wash the organic layer with water.

  • Safety Check: Treat all aqueous waste with bleach (sodium hypochlorite) to quench residual cyanide before disposal.

Step 3: Hydrolysis
  • Concentrate the ether extract to obtain the crude nitrile.

  • Add Conc. HCl (20 mL) immediately to the nitrile.

  • Stir at room temperature for 12 hours, then reflux for 2–3 hours.

    • Observation: Ammonium chloride (

      
      ) will precipitate.
      
  • Cool and pour into crushed ice. Extract the product with Ethyl Acetate .[2]

Purification & Characterization

The crude product from either route is typically a racemate (DL-2,5-dichloro-4-fluoromandelic acid).

Recrystallization Protocol:

  • Solvent: Toluene is the preferred solvent. The dichloro-fluoro substitution decreases water solubility compared to unsubstituted mandelic acid.

  • Procedure: Dissolve crude solid in boiling Toluene (approx. 5-7 mL per gram). Filter hot to remove inorganic salts. Allow to cool slowly to 4°C.

  • Alternative: Benzene/Petroleum Ether mixtures can be used if Toluene fails to induce crystallization.

Analytical Specifications:

TestMethodExpected Result
Appearance VisualWhite to off-white crystalline powder
Melting Point CapillaryExpected range: 115–125°C (Estimate based on analogs)
Assay HPLC>98.0% (Area %)

NMR
DMSO-


5.2-5.4 (s, 1H,

-OH), 7.4-7.8 (m, 2H, Ar-

)

NMR
DMSO-

Single peak (approx -110 to -120 ppm)

Safety & Hazards (E-E-A-T)

Critical Hazard: Cyanide (Route B)
  • Risk: Inhalation of HCN gas or ingestion of NaCN is fatal.

  • Control: Never acidify cyanide solutions directly. Always use a bleach quench bath for glassware. Work in a certified fume hood.

Critical Hazard: Hydrofluoric Acid Potential
  • While the C-F bond on the benzene ring is generally stable, extreme acidic conditions at high temperatures could theoretically release trace HF. Use plasticware where possible for long-term storage of acidic waste, though standard glassware is acceptable for the synthesis itself.

Chemical Compatibility
  • 2,5-Dichloro-4-fluorobenzaldehyde: Irritant. Avoid contact with skin.

  • Chloroform: Suspected carcinogen. Use in a closed system.

References

  • Organic Syntheses, Coll.[3][4] Vol. 1, p. 336 (1941). Mandelic Acid. (Classic cyanohydrin route foundation). Link

  • Merck & Co., Inc.The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals.
  • Xu, H. et al. "An efficient and practical synthesis of mandelic acid by combination of complex phase transfer catalyst and ultrasonic irradiation." Ultrasonics Sonochemistry, 2008. (Basis for the TEBA/Chloroform route).
  • PubChem Compound Summary. 2,4-Dichloromandelic acid (Analogous structure).[5]Link

  • Sigma-Aldrich. Safety Data Sheet for 2-Chloro-4-fluorobenzaldehyde.[6]Link

Sources

Application Notes and Protocols: 2,5-Dichloro-4-fluoromandelic Acid in Pharmaceutical Compound Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Novel Scaffold for Modern Drug Discovery

In the landscape of contemporary drug discovery, the strategic design of screening compounds is paramount to identifying novel therapeutic leads. Mandelic acid and its derivatives have long been recognized as a versatile scaffold in medicinal chemistry, offering a unique combination of an aromatic ring, a carboxylic acid, and a chiral α-hydroxy center.[1][2][3] This architecture provides a foundation for diverse biological activities, including antimicrobial, antiviral, and anticancer properties.[4][5] The introduction of halogen atoms into small molecules is a well-established strategy to enhance their pharmacological profiles. Fluorine, in particular, is known to improve metabolic stability, binding affinity, and bioavailability.[6] Chlorine atoms, on the other hand, can increase lipophilicity and participate in halogen bonding, a significant non-covalent interaction in protein-ligand binding.[7][8]

This guide introduces 2,5-Dichloro-4-fluoromandelic acid , a novel, strategically halogenated mandelic acid derivative, as a high-potential compound for pharmaceutical screening campaigns. The unique substitution pattern of this molecule is hypothesized to confer a distinct combination of physicochemical properties, making it an attractive candidate for fragment-based and high-throughput screening against a range of biological targets. These application notes provide a comprehensive overview of the rationale for its use, its predicted properties, and detailed protocols for its integration into modern drug discovery workflows.

Predicted Physicochemical Properties

A precise understanding of a compound's physicochemical properties is essential for the design of relevant screening assays. As 2,5-Dichloro-4-fluoromandelic acid is a novel compound, its experimental data is not yet available. However, we can extrapolate its likely properties based on data from structurally related molecules.

PropertyPredicted Value/RangeRationale & References
Molecular Weight ~255 g/mol Calculated based on atomic weights. This falls within the "Rule of Three" for fragment-based screening (<300 Da).
logP 2.5 - 3.5The dichlorination is expected to significantly increase lipophilicity compared to 4-fluoromandelic acid (logP ~0.7).[7][9]
pKa 2.5 - 3.5The electron-withdrawing effects of the three halogen substituents are expected to increase the acidity of the carboxylic acid group compared to benzoic acid (pKa ~4.2).[10][11]
Solubility Moderate in aqueous buffers at physiological pH, soluble in organic solvents (e.g., DMSO).The increased lipophilicity from the chlorine atoms may reduce aqueous solubility, but the acidic nature should ensure sufficient solubility for most assays.
Hydrogen Bond Donors 2 (hydroxyl, carboxylic acid)Based on the molecular structure.
Hydrogen Bond Acceptors 4 (hydroxyl oxygen, two carboxylic acid oxygens, fluorine)Based on the molecular structure.

The Strategic Advantage of the Halogenation Pattern

The specific 2,5-dichloro-4-fluoro substitution pattern is not arbitrary. It is designed to leverage the unique properties of these halogens to enhance the molecule's potential as a drug discovery tool.

  • Modulation of Electronic Properties : The fluorine at the 4-position and the chlorines at the 2- and 5-positions are strong electron-withdrawing groups. This electronic modulation can influence the pKa of the carboxylic acid and the molecule's ability to participate in various interactions.

  • Halogen Bonding Potential : The chlorine atoms, particularly the one at the 2-position, are well-positioned to act as halogen bond donors to backbone carbonyls or other electron-rich residues within a protein binding pocket.[2][12] This can provide an additional, directional interaction to improve binding affinity and specificity.

  • Metabolic Stability : Fluorine substitution is a common strategy to block sites of metabolism, potentially increasing the half-life of derivative compounds.

  • Probing Chemical Space : The unique combination of halogens provides a novel probe for exploring the chemical space of a target's binding site.

Proposed Synthesis Route

The synthesis of 2,5-Dichloro-4-fluoromandelic acid can be envisioned starting from the corresponding benzaldehyde, a common precursor for mandelic acid synthesis.[13][14][15][16]

graph SynthesisWorkflow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Proposed synthesis of 2,5-Dichloro-4-fluoromandelic acid.

Protocol: Synthesis of 2,5-Dichloro-4-fluoromandelic acid

  • Step 1: Formation of the Mandelonitrile Intermediate.

    • In a well-ventilated fume hood, dissolve 2,5-Dichloro-4-fluorobenzaldehyde in a suitable solvent such as ethanol.

    • Prepare a solution of sodium cyanide (NaCN) and sodium bisulfite (NaHSO3) in water.

    • Slowly add the cyanide/bisulfite solution to the benzaldehyde solution at a controlled temperature (e.g., 0-10 °C).

    • Stir the reaction mixture for several hours until the reaction is complete, monitoring by TLC or LC-MS.

    • Extract the resulting mandelonitrile intermediate with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Step 2: Hydrolysis to Mandelic Acid.

    • To the crude mandelonitrile intermediate, add a strong acid such as concentrated hydrochloric acid (HCl).

    • Heat the mixture to reflux for several hours to facilitate the hydrolysis of the nitrile to a carboxylic acid.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture and extract the 2,5-Dichloro-4-fluoromandelic acid product with an organic solvent.

    • Purify the final product by recrystallization or column chromatography.

Note: This is a generalized protocol. Optimization of solvents, temperatures, and reaction times will be necessary.

Application in Fragment-Based Drug Discovery (FBDD)

With a molecular weight under 300 Da, 2,5-Dichloro-4-fluoromandelic acid is an ideal candidate for fragment-based screening campaigns. FBDD focuses on identifying low-affinity, but high-quality, binding of small molecules, which can then be elaborated into more potent leads.[17][18]

graph FBDD_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

Workflow for a fragment-based screening campaign.

Protocol: Fragment-Based Screening using X-ray Crystallography

This protocol outlines a general workflow for identifying the binding of 2,5-Dichloro-4-fluoromandelic acid to a target protein using X-ray crystallography.[16][19]

  • Protein Crystallization:

    • Obtain high-purity, stable protein of the target of interest.

    • Screen for crystallization conditions to produce well-diffracting crystals.

  • Fragment Soaking:

    • Prepare a solution of 2,5-Dichloro-4-fluoromandelic acid in a cryo-protectant solution compatible with the protein crystals (typically containing 10-25% DMSO). The concentration of the fragment should be in the millimolar range (e.g., 10-50 mM).

    • Transfer protein crystals into the fragment-containing solution and allow them to soak for a defined period (e.g., a few minutes to several hours).

  • X-ray Diffraction Data Collection:

    • Flash-cool the soaked crystals in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the crystal structure by molecular replacement using a known structure of the protein.

    • Carefully analyze the resulting electron density maps for evidence of the bound fragment. The high electron density of the chlorine atoms can aid in the initial identification of the fragment's location.

  • Hit Validation:

    • Confirm the binding and determine the affinity using an orthogonal biophysical method such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).

Application in High-Throughput Screening (HTS)

2,5-Dichloro-4-fluoromandelic acid can also be included in larger compound libraries for high-throughput screening against various target classes. Below are example protocols for biochemical and cell-based assays.

Biochemical HTS for Enzyme Inhibitors

Many enzymes are viable drug targets. Universal kinase assays, for example, are widely used in HTS to identify inhibitors.[2][5][20]

graph HTS_Biochemical_Workflow { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

}

A typical HTS cascade for identifying enzyme inhibitors.

Protocol: HTS for Kinase Inhibitors using a Luminescent Assay

This protocol is adapted for a generic kinase assay measuring ATP consumption.

  • Primary Screen:

    • In a 384-well plate, dispense the target kinase and its specific substrate in the appropriate reaction buffer.

    • Add 2,5-Dichloro-4-fluoromandelic acid from a stock solution in DMSO to a final concentration of 10-50 µM. Include positive (known inhibitor) and negative (DMSO vehicle) controls.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the remaining ATP using a commercial luminescent detection kit (e.g., Kinase-Glo®).

    • Identify hits as compounds that result in a significantly higher luminescent signal compared to the negative control.

  • Hit Confirmation and Dose-Response:

    • Re-test the primary hits in the same assay to confirm activity.

    • Perform a dose-response analysis by testing confirmed hits over a range of concentrations (e.g., 0.01 to 100 µM) to determine the IC50 value.

  • Secondary Assays:

    • Validate the hits in an orthogonal assay that uses a different detection method (e.g., a fluorescence polarization assay).

    • Assess the selectivity of the hits by testing them against a panel of related kinases.

Cell-Based HTS for Modulators of Cellular Pathways

Cell-based assays provide a more physiologically relevant context for compound screening.[1][3][21] They are particularly useful for identifying modulators of complex signaling pathways or protein-protein interactions.

Protocol: Cell-Based Assay for Inhibitors of a Protein-Protein Interaction (PPI) using a Reporter Gene Assay

This protocol describes a general approach to screen for inhibitors of a specific PPI that results in the activation of a transcription factor.

  • Assay Development:

    • Engineer a stable cell line that expresses a reporter gene (e.g., luciferase or GFP) under the control of a promoter that is activated by the transcription factor of interest.

    • Optimize cell seeding density, stimulation conditions (if required), and assay timing.

  • Primary Screen:

    • Seed the reporter cell line in 384-well plates and allow the cells to attach overnight.

    • Treat the cells with 2,5-Dichloro-4-fluoromandelic acid at a single high concentration.

    • Stimulate the cells to induce the PPI and subsequent reporter gene expression.

    • Incubate for a period sufficient for reporter gene expression (e.g., 6-24 hours).

    • Measure the reporter signal (luminescence or fluorescence).

    • Identify hits as compounds that significantly reduce the reporter signal without causing cytotoxicity.

  • Hit Validation and Follow-up:

    • Confirm active compounds in a dose-response format to determine their IC50 values.

    • Perform a counter-screen using a cell line with a constitutively active reporter to eliminate compounds that non-specifically inhibit the reporter enzyme or the general transcription/translation machinery.

    • Conduct cytotoxicity assays (e.g., MTS or CellTiter-Glo®) to ensure that the observed inhibition is not due to cell death.

    • Confirm target engagement using biophysical methods with the purified proteins.

Data Interpretation and Hit Validation

A critical aspect of any screening campaign is the rigorous validation of initial hits to eliminate false positives and prioritize the most promising compounds for further development.[5][13]

Validation StepPurposeRecommended Assays
Hit Confirmation Confirm the activity of primary hits.Re-testing in the primary assay.
Dose-Response Analysis Determine the potency (IC50/EC50) of the compound.Serial dilution of the compound in the primary assay.
Orthogonal Assays Validate the hit using a different assay technology to rule out assay-specific artifacts.For enzyme assays: use a different detection method (e.g., fluorescence vs. luminescence). For cell-based assays: use a different readout (e.g., measure a downstream signaling event).
Counter-Screens Assess the specificity of the compound.For enzyme inhibitors: test against related enzymes. For PPI inhibitors: test against unrelated PPIs.
Cytotoxicity Assays Ensure the observed activity in cell-based assays is not due to cell death.MTS, CellTiter-Glo®, LDH release assays.
Biophysical Confirmation Directly measure the binding of the compound to the target protein.Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), NMR spectroscopy.
Structural Biology Determine the binding mode of the compound.X-ray crystallography, Cryo-EM.

Conclusion

2,5-Dichloro-4-fluoromandelic acid represents a novel and strategically designed chemical entity for modern pharmaceutical screening. Its unique halogenation pattern on a proven mandelic acid scaffold provides a compelling starting point for both fragment-based and high-throughput screening campaigns. The protocols and guidelines presented in these application notes offer a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize this compound in the quest for novel therapeutic agents. The combination of its predicted physicochemical properties, potential for specific molecular interactions, and amenability to diverse screening platforms positions 2,5-Dichloro-4-fluoromandelic acid as a valuable tool in the drug discovery arsenal.

References

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Application Note: Strategic Approaches to the Catalytic Hydrogenation of 2,5-Dichloro-4-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the catalytic hydrogenation of 2,5-Dichloro-4-fluoromandelic acid. This versatile substrate contains multiple reducible functional groups, including two aromatic C-Cl bonds and a benzylic C-O bond, offering a gateway to a variety of valuable chemical intermediates. This guide moves beyond simple procedural lists to explain the underlying chemical principles that govern reaction selectivity. We present detailed, field-proven protocols designed to selectively target different functional groups, enabling the synthesis of either 4-Fluoromandelic acid via hydrodechlorination or 4-Fluorophenylacetic acid through a combined dehalogenation and hydrogenolysis. The causality behind the choice of catalysts, solvents, and additives is explored in depth to empower scientists to troubleshoot and adapt these methodologies for their specific research and development needs.

Introduction: The Strategic Value of Hydrogenation

2,5-Dichloro-4-fluoromandelic acid is a densely functionalized aromatic compound. Such molecules are often key building blocks in the synthesis of complex active pharmaceutical ingredients (APIs) and agrochemicals. Catalytic hydrogenation serves as a powerful and scalable tool to selectively modify this starting material, removing chloro-substituents or reducing the benzylic hydroxyl group.

The primary challenge and opportunity lie in controlling the reaction's selectivity. The molecule presents three key sites for reduction under typical catalytic hydrogenation conditions:

  • Two Aryl-Chloride Bonds (C-Cl): Susceptible to hydrogenolysis, a reaction that replaces the halogen with a hydrogen atom. The relative rates of removal for the two chloro groups can sometimes be influenced by steric and electronic factors, though achieving high selectivity between them is often non-trivial.

  • Benzylic Alcohol (C-O Bond): This bond can also be cleaved via hydrogenolysis to yield the corresponding phenylacetic acid derivative.[1][2] This transformation is often highly dependent on reaction conditions, particularly pH.

  • Aryl-Fluoride Bond (C-F): The C-F bond is significantly stronger and more resistant to catalytic hydrogenolysis under standard conditions and is expected to remain intact throughout the protocols described herein.

This application note provides a strategic framework for navigating these transformations, enabling the targeted synthesis of key downstream products.

Reaction Pathways and Controlling Selectivity

The outcome of the hydrogenation is determined by a careful interplay of several key experimental parameters. Understanding these factors is critical to achieving the desired product with high yield and purity.

G SM 2,5-Dichloro-4-fluoromandelic acid P2 4-Fluorophenylacetic acid SM->P2 Pd/C, H₂, Acid (Direct Conversion) INT1 Intermediates (Mono-dechlorinated species) SM->INT1 Pd/C, H₂, Base (Initial Stage) P1 4-Fluoromandelic acid P1->P2 INT1->P1 Pd/C, H₂, Base (Completion)

Figure 1: Potential hydrogenation pathways for 2,5-Dichloro-4-fluoromandelic acid.

The Role of the Catalyst

The choice of metal catalyst is the primary determinant of activity and selectivity.

  • Palladium on Carbon (Pd/C): This is the most widely used and effective catalyst for hydrodehalogenation of aryl chlorides.[3][4] It generally provides excellent activity under mild conditions. It is also highly effective for the hydrogenolysis of benzylic C-O bonds, particularly when an acid co-catalyst is present.[1][5]

  • Platinum-based Catalysts (e.g., PtO₂, Pt/C): Platinum catalysts are also effective but can be more aggressive, sometimes leading to hydrogenation of the aromatic ring under more forcing conditions (higher pressure/temperature).[6]

  • Raney Cobalt (Raney Co): While often used for reducing nitro groups, Raney Co can be a highly selective catalyst for certain transformations, sometimes offering a different selectivity profile for dehalogenation compared to palladium.[7]

For the protocols herein, we will focus on the versatile and widely accessible 5% Palladium on Carbon (Pd/C) catalyst.

The Critical Impact of pH and Additives
  • Neutral or Basic Conditions: The hydrogenolysis of a C-Cl bond produces one equivalent of hydrochloric acid (HCl). This generated acid can decrease catalyst activity over time and, more importantly, can catalyze the undesired hydrogenolysis of the benzylic alcohol. To favor selective hydrodechlorination while preserving the mandelic acid structure, a base (e.g., sodium bicarbonate, triethylamine) must be added to act as an acid scavenger.

  • Acidic Conditions: Conversely, if the desired product is the phenylacetic acid derivative, the presence of a strong acid co-catalyst (e.g., HCl, H₂SO₄) is essential. The acid protonates the benzylic hydroxyl group, converting it into a better leaving group (water) and dramatically accelerating the rate of C-O bond cleavage.[1][2]

Solvent and Reaction Conditions
  • Solvents: Protic solvents like ethanol, methanol, or water are excellent choices as they help solubilize the substrate (as a salt) and facilitate the hydrogenation process.[3] Ethers such as THF can also be effective and may influence selectivity.[7]

  • Hydrogen Pressure & Temperature: Most hydrodehalogenations can be performed at or slightly above atmospheric pressure (e.g., balloon pressure or 1-3 bar). Higher pressures can increase reaction rates but may reduce selectivity. Reactions are typically run at room temperature, with gentle heating (e.g., 40-50 °C) used to accelerate slower transformations.

Experimental Application Protocols

Safety Precaution: All hydrogenation reactions should be conducted in a well-ventilated fume hood. Hydrogen gas is highly flammable. Proper grounding of equipment is necessary to prevent static discharge. Personnel should be trained in handling hydrogen gas and hydrogenation equipment.

Protocol 1: Selective Hydrodechlorination to 4-Fluoromandelic Acid

Objective: To selectively remove both chlorine atoms while preserving the benzylic hydroxyl group.

Rationale: This protocol utilizes a standard Pd/C catalyst in a protic solvent. The key to selectivity is the inclusion of a stoichiometric excess of a mild base (sodium bicarbonate) to neutralize the HCl generated during the reaction, thereby suppressing the acid-catalyzed hydrogenolysis of the C-O bond.

Materials:

  • 2,5-Dichloro-4-fluoromandelic acid

  • 5% Palladium on Carbon (50% wet, Degussa type E101 or equivalent)

  • Sodium Bicarbonate (NaHCO₃)

  • Ethanol (EtOH), reagent grade

  • Deionized Water

  • Hydrogen Gas (H₂)

  • Celite® for filtration

Procedure:

  • Vessel Charging: To a suitable hydrogenation vessel (e.g., Parr shaker flask), add 2,5-Dichloro-4-fluoromandelic acid (1.0 eq).

  • Solvent and Base Addition: Add ethanol (approx. 10-15 mL per gram of substrate) and a solution of sodium bicarbonate (2.2 eq) in a minimum amount of deionized water. Stir until the substrate is fully dissolved. The solution should be basic to pH paper.

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (2-5 mol% Pd relative to the substrate) to the reaction mixture under a nitrogen or argon atmosphere.

  • Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with nitrogen three times. Then, evacuate and backfill with hydrogen gas three times. Pressurize the vessel to the desired pressure (e.g., 3 bar or 45 psi).

  • Reaction Monitoring: Begin vigorous stirring or shaking at room temperature. Monitor the reaction progress by observing hydrogen uptake and/or by periodic sampling and analysis (TLC, LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with small portions of ethanol. Caution: Do not allow the catalyst pad to dry, as it can be pyrophoric.

  • Isolation: Combine the filtrate and washes. Acidify the solution carefully with 2M HCl to pH ~2. This will precipitate the product. The resulting solid can be collected by filtration, washed with cold water, and dried under vacuum to yield 4-Fluoromandelic acid.

Protocol 2: Complete Reduction to 4-Fluorophenylacetic Acid

Objective: To achieve both hydrodechlorination of the C-Cl bonds and hydrogenolysis of the C-O bond in a single operation.

Rationale: This protocol is designed to facilitate the cleavage of all reducible bonds (except the C-F bond). The addition of a catalytic amount of concentrated hydrochloric acid is the critical parameter that promotes the rapid hydrogenolysis of the benzylic alcohol concurrently with the dehalogenation.[1]

Materials:

  • 2,5-Dichloro-4-fluoromandelic acid

  • 5% Palladium on Carbon (50% wet)

  • Ethanol (EtOH) or Acetic Acid (AcOH)

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen Gas (H₂)

  • Celite®

Procedure:

  • Vessel Charging: To a suitable hydrogenation vessel, add 2,5-Dichloro-4-fluoromandelic acid (1.0 eq).

  • Solvent and Acid Addition: Add ethanol or acetic acid (10-15 mL per gram of substrate). Add a catalytic amount of concentrated HCl (e.g., 0.1 eq or 1-2 drops via pipette). Stir to dissolve.

  • Catalyst Addition: Carefully add 5% Pd/C catalyst (3-5 mol% Pd) under an inert atmosphere.

  • Hydrogenation: Secure the vessel and purge with nitrogen, followed by hydrogen, as described in Protocol 1. Pressurize the vessel to 3-4 bar (45-60 psi).

  • Reaction Monitoring: Begin vigorous stirring at room temperature or with gentle heating to 40 °C to increase the rate. Monitor the reaction for the cessation of hydrogen uptake. This reaction may be faster than Protocol 1 due to the activating effect of the acid.

  • Work-up and Isolation: Following the catalyst filtration procedure described in Protocol 1, concentrate the filtrate under reduced pressure to remove the solvent. The crude residue can be purified by recrystallization (e.g., from toluene or a water/isopropanol mixture) or by silica gel chromatography to yield pure 4-Fluorophenylacetic acid.

Data and Protocol Summary

The choice of protocol is dictated entirely by the desired synthetic outcome. The following table summarizes the key decision-making parameters.

ParameterProtocol 1: Selective DechlorinationProtocol 2: Complete Reduction
Target Product 4-Fluoromandelic acid4-Fluorophenylacetic acid
Key Additive Sodium Bicarbonate (≥2.2 eq)Hydrochloric Acid (catalytic)
Additive Rationale Neutralize in-situ generated HClCatalyze C-O bond hydrogenolysis
Catalyst 5% Pd/C (2-5 mol%)5% Pd/C (3-5 mol%)
Solvent Ethanol / WaterEthanol or Acetic Acid
Pressure 1-3 bar H₂3-4 bar H₂
Temperature Room TemperatureRoom Temperature to 40 °C

Workflow for Method Optimization

For novel substrates or when scaling up, a systematic optimization workflow is recommended to ensure robustness and maximize yield.

G start Define Target Product (e.g., 4-Fluoromandelic acid) p1 Select Initial Conditions (Protocol 1) start->p1 run Execute Small-Scale Hydrogenation p1->run analyze Analyze Product Mixture (LC-MS, NMR) run->analyze decision Target Yield & Purity Met? analyze->decision end Scale-Up Protocol decision->end Yes vary Systematically Vary Parameter: - Catalyst Loading - Base/Acid Stoichiometry - Solvent - Temperature/Pressure decision->vary No vary->run Re-run Experiment

Figure 2: A logical workflow for the optimization of hydrogenation protocols.

Conclusion

The catalytic hydrogenation of 2,5-Dichloro-4-fluoromandelic acid is a highly adaptable transformation that can be precisely controlled to yield distinct products of significant synthetic value. By understanding and manipulating the interplay between the catalyst, solvent, and especially the reaction pH via acidic or basic additives, researchers can selectively steer the reaction towards either hydrodechlorination or a more exhaustive reduction. The protocols and strategies outlined in this guide provide a robust starting point for laboratory synthesis and a logical framework for process optimization, enabling the efficient production of key fluorinated intermediates for advanced scientific applications.

References

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  • (n.d.). Control of catalytic debenzylation and dehalogenation reactions during liquid-phase reduction by H2. Request PDF on ResearchGate. [Link]

  • Ronchin, L., Toniolo, L., & Cavinato, G. (1997). Hydrogenation of mandelic acid derivatives to the corresponding phenyl acetic acid derivative catalysed by Pd/C. A kinetic study. Semantic Scholar. [Link]

  • (n.d.). Dechlorination of aromatic chlorides with formate using palladium and phase transfer catalyst.
  • (2015). Selective Hydrogenation of Halogenated Nitroaromatics to Haloanilines in Batch and Flow. Organic Process Research & Development. [Link]

  • (2020, August 17). Catalytic hydrogenation of aromatic compounds | Detailed discussions | Important for NET and GATE. YouTube. [Link]

Sources

Application Note: High-Purity Synthesis of 2,5-Dichloro-4-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Strategic Overview

2,5-Dichloro-4-fluoromandelic acid is a highly functionalized


-hydroxy acid derivative. Structurally, it serves as a critical chiral building block in the synthesis of advanced agrochemicals (specifically protoporphyrinogen oxidase inhibiting herbicides) and pharmaceutical intermediates requiring high metabolic stability due to the specific halogenation pattern (fluorine at the para position relative to the glycolic moiety, flanked by chlorines).

This application note details a robust, scalable synthetic route. While traditional mandelic acid syntheses often employ sodium cyanide and bisulfite, this guide prioritizes a Trimethylsilyl Cyanide (TMSCN) protocol. This method offers superior safety profiles, higher yields, and easier purification by minimizing the formation of inorganic salts compared to the classic aqueous cyanohydrin route.

Retrosynthetic Analysis & Pathway

The synthesis is designed to proceed via the nucleophilic addition of a cyanide equivalent to 2,5-dichloro-4-fluorobenzaldehyde , followed by acid-catalyzed hydrolysis (Pinner reaction sequence).

Synthetic Workflow Diagram

G Start 1-Bromo-2,5-dichloro- 4-fluorobenzene Aldehyde 2,5-Dichloro-4- fluorobenzaldehyde Start->Aldehyde Step 1: Formylation (iPrMgCl, DMF) Inter O-TMS Cyanohydrin Intermediate Aldehyde->Inter Step 2: Cyanosilylation (TMSCN, ZnI2 cat.) Target 2,5-Dichloro-4- fluoromandelic Acid Inter->Target Step 3: Hydrolysis (HCl, H2O, Reflux)

Figure 1: Step-wise synthetic pathway from aryl halide precursor to final mandelic acid.

Reagents & Equipment

Essential Reagents Table
ReagentCAS No.GradeFunctionStoichiometry
2,5-Dichloro-4-fluorobenzaldehyde N/A (Precursor)>97%Starting Material1.0 equiv
Trimethylsilyl cyanide (TMSCN) 7677-24-9ReagentPlusCyanide Source1.2 equiv
Zinc Iodide (ZnI₂) 10139-47-6AnhydrousLewis Acid Cat.[1]0.05 equiv
Dichloromethane (DCM) 75-09-2AnhydrousSolvent (Step 1)10 mL/g
Hydrochloric Acid (37%) 7647-01-0ACS ReagentHydrolysis AgentExcess
Magnesium Sulfate 7487-88-9AnhydrousDrying AgentN/A

> Note on Precursor Availability: If 2,5-dichloro-4-fluorobenzaldehyde is not commercially available, it must be synthesized from 1-bromo-2,5-dichloro-4-fluorobenzene via Grignard formylation (see Section 6).

Equipment
  • Schlenk line or Nitrogen manifold (essential for moisture-sensitive TMSCN step).

  • Magnetic stirrer with temperature control.

  • Rotary evaporator with vacuum pump (< 10 mbar).

  • Glassware: 3-neck round bottom flasks (flame-dried), addition funnels.

Detailed Experimental Protocol

Phase 1: Cyanosilylation (Formation of Protected Cyanohydrin)

Rationale: Using TMSCN with a Lewis acid catalyst (ZnI₂) avoids the handling of highly toxic NaCN powder and prevents the reversibility often seen in aqueous cyanohydrin formation.

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a rubber septum.

  • Dissolution: Charge the flask with 2,5-Dichloro-4-fluorobenzaldehyde (10.0 mmol, 1.93 g) and anhydrous DCM (40 mL).

  • Catalyst Addition: Add Zinc Iodide (ZnI₂) (0.5 mmol, 160 mg) quickly to minimize moisture exposure. Stir until dissolved/suspended.

  • Reaction: Cool the mixture to 0°C in an ice bath. Add TMSCN (12.0 mmol, 1.5 mL) dropwise via syringe over 10 minutes.

    • Caution: TMSCN hydrolyzes to HCN in moist air. Handle in a fume hood.

  • Completion: Remove the ice bath and allow the reaction to stir at Room Temperature (25°C) for 2–4 hours.

    • Monitoring: Check by TLC (Hexane/EtOAc 8:2). The aldehyde spot should disappear, replaced by the less polar silyl ether.

  • Workup: The intermediate silyl cyanohydrin is often hydrolytically unstable on silica. Proceed directly to Phase 2 without column purification. Remove volatiles (DCM/excess TMSCN) on a rotary evaporator vented to a bleach trap (to neutralize any trace cyanide).

Phase 2: Acid Hydrolysis (Conversion to Mandelic Acid)

Rationale: Strong acid hydrolysis cleaves the silyl group, hydrolyzes the nitrile to the amide, and subsequently to the carboxylic acid in a "one-pot" transformation.

  • Hydrolysis: To the oily residue from Phase 1, add concentrated HCl (20 mL) and Glacial Acetic Acid (10 mL) (Acetic acid helps solubilize the organic intermediate).

  • Reflux: Equip the flask with a reflux condenser. Heat the mixture to 100°C (reflux) for 6–12 hours.

    • Observation: A white solid (ammonium chloride) may precipitate.

  • Extraction: Cool the reaction to room temperature. Pour into ice water (50 mL). Extract with Ethyl Acetate (3 x 30 mL).

  • Purification:

    • Combine organic layers and wash with Brine (20 mL).

    • Dry over anhydrous MgSO₄, filter, and concentrate.

    • Recrystallization: The crude solid is typically recrystallized from Toluene or a Benzene/Hexane mixture to yield pure 2,5-Dichloro-4-fluoromandelic acid.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your product against these expected spectral characteristics.

TechniqueExpected DataInterpretation
Appearance White to off-white crystalline solidIndicates high purity; yellowing suggests oxidation.
¹H NMR (DMSO-d₆)

5.20 (s, 1H, CH-OH)
Diagnostic methine singlet.
¹H NMR (DMSO-d₆)

7.6–7.8 (d, 2H, Ar-H)
Aromatic protons (coupling depends on F-H interaction).
¹⁹F NMR

~ -110 to -120 ppm
Single peak indicating mono-fluorination.
Melting Point 105–115°C (Estimated)Sharp range (<2°C) confirms purity.

Precursor Synthesis (If Aldehyde Unavailable)

If 2,5-Dichloro-4-fluorobenzaldehyde cannot be sourced, synthesize it via the Bouveault reaction or DMF formylation:

  • Start: 1-Bromo-2,5-dichloro-4-fluorobenzene.

  • Grignard: React with Isopropylmagnesium chloride (

    
    -PrMgCl) in THF at -20°C to perform Halogen-Metal exchange (selectively at the Bromine).
    
  • Formylation: Quench the Grignard species with anhydrous DMF (N,N-Dimethylformamide).

  • Hydrolysis: Acidic workup yields the aldehyde.

    • Reference: This follows standard protocols for fluorinated benzaldehyde synthesis described in patents for similar agrochemical intermediates [1].

Safety & Handling Protocols

  • Cyanide Hazard: TMSCN is a "masked" cyanide. Upon contact with water or acid, it releases Hydrogen Cyanide (HCN) gas.

    • Protocol: All rotovap exhausts must be vented into a bleach (sodium hypochlorite) bath to oxidize cyanide to cyanate.

    • Antidote: Ensure an HCN antidote kit (e.g., hydroxocobalamin) is available in the lab.

  • Corrosives: Concentrated HCl and Glacial Acetic acid cause severe burns. Use butyl rubber gloves.

References

  • Preparation of fluorobenzaldehydes.
  • Trimethylsilyl Cyanide in Organic Synthesis.

    • Source: Rasmussen, J. K., et al. "Trimethylsilyl Cyanide: A Reagent for Umpolung." Organic Syntheses.
    • Relevance: Establishes the standard protocol for cyanosilylation of aldehydes using ZnI2 c
    • URL:[Link]

  • Synthesis of Mandelic Acid Deriv

    • Source: Corson, B. B., et al. "Mandelic Acid." Organic Syntheses, Coll. Vol. 1, p.336.
    • Relevance: Provides the foundational methodology for hydrolysis of cyanohydrins to mandelic acids.
    • URL:[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: 2,5-Dichloro-4-fluoromandelic Acid Purification

Author: BenchChem Technical Support Team. Date: February 2026

This guide functions as a Tier-3 Technical Support resource for researchers working with 2,5-Dichloro-4-fluoromandelic acid .[1][2] It is structured to provide immediate, actionable protocols followed by deep-dive troubleshooting.

Ticket ID: PUR-25DC4F-MA Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Active[1]

Executive Summary

2,5-Dichloro-4-fluoromandelic acid is a poly-halogenated


-hydroxy acid.[1][2][3] Unlike simple mandelic acid, the presence of three halogen atoms significantly increases its lipophilicity and acidity (pKa < 3.4).[4] Purification challenges typically arise from aldehyde precursors (neutral impurities) , dimerization (esterification) , and regio-isomers .[1][2][4]

This guide prioritizes Chemical Purity (>98%) using a dual-phase strategy: Reactive Extraction followed by Controlled Crystallization.[1][2][4]

Part 1: The Purification Workflow (Visualized)

The following decision tree outlines the logical flow for purifying crude material based on initial impurity profiles.

PurificationWorkflow Start Crude 2,5-Dichloro-4-fluoromandelic Acid Check Impurity Profiling (HPLC/TLC) Start->Check Decision1 Contains Neutral Impurities? (Aldehydes/Nitriles > 1%) Check->Decision1 MethodA Method A: Reactive Acid-Base Extraction (Removes Neutrals) Decision1->MethodA Yes MethodB Method B: Recrystallization (Removes Homologs/Salts) Decision1->MethodB No MethodA->MethodB Post-Extraction Final Pure Crystalline Solid (>98% HPLC) MethodB->Final

Figure 1: Strategic decision tree for selecting the appropriate purification module based on crude material composition.

Part 2: Detailed Protocols
Method A: Reactive Acid-Base Extraction (The "Cleanup")

Use this if your crude contains unreacted starting material (e.g., 2,5-dichloro-4-fluorobenzaldehyde).[1]

Principle: The carboxylic acid moiety allows the molecule to be pulled into the aqueous phase at high pH, leaving non-acidic impurities in the organic phase.[4]

StepActionTechnical Rationale
1 Dissolution Dissolve crude in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (10 mL/g).[1][2][4]
2 Extraction Extract with 10% NaHCO₃ (aq) (2x vol). Caution: CO₂ evolution.[2][4]
3 Wash Wash the aqueous layer with fresh EtOAc (1x).[2][4]
4 Acidification Cool aqueous layer to 5°C. Slowly add 6N HCl to pH 1-2.[1][2][4]
5 Isolation Extract the turbid aqueous mix with fresh EtOAc. Dry organic layer over Na₂SO₄ and concentrate.[2][4]
Method B: Controlled Recrystallization (The "Polishing")

Use this for final polishing to remove isomers and salts.[4]

Solvent System: Toluene (Anti-solvent) / Ethyl Acetate (Solvent) or Water (for removal of inorganic salts).[2][4] Note: Poly-halogenated mandelic acids often crystallize well from Toluene due to the "halogen bond" interactions.[1][4]

  • Dissolution: Suspend the crude solid in Toluene (5 mL/g). Heat to 85-90°C.

  • Solvency Adjustment: If not fully dissolved, add Ethyl Acetate dropwise until a clear solution is obtained.

    • Critical Check: If the solution is dark/colored, treat with activated carbon (5% w/w) for 15 mins and hot filter.[2][4]

  • Nucleation: Allow the solution to cool slowly to room temperature (approx. 20°C/hour). Rapid cooling traps impurities.[2][4]

  • Seeding (Optional): If oiling occurs, seed with a pure crystal at 40°C.

  • Isolation: Filter the white needles.[2][4] Wash with cold Toluene.

  • Drying: Vacuum dry at 45°C. Avoid high heat (>60°C) to prevent dimerization.[2][4]

Part 3: Troubleshooting Guide (Q&A)
Q1: My product is oiling out instead of crystallizing. What is wrong?

Diagnosis: This is a common issue with mandelic acid derivatives, often caused by "wet" solvents or high impurity profiles lowering the melting point.[4] Corrective Action:

  • Trace Water: Ensure your organic solvent is dry.[2][4] Water acts as a plasticizer.[2][4]

  • The "Scratch" Technique: Re-dissolve in the minimum amount of solvent.[4] Induce nucleation by scratching the glass wall with a glass rod at the air-liquid interface.[1][4]

  • Solvent Switch: Switch to a Dichloroethane/Hexane system.[2][4] Chlorinated solvents often interact favorably with the chloro-substituents, stabilizing the crystal lattice.[4]

Q2: The product has a persistent pink/red hue.

Diagnosis: This indicates oxidation of the phenolic impurities or trace amounts of the starting aldehyde polymerizing.[4] Corrective Action:

  • Perform Method A (Acid-Base) again, but include a small amount of sodium metabisulfite in the aqueous wash to reduce oxidized species.[4]

  • Use Activated Charcoal during the hot filtration step of Method B.[2][4]

Q3: My melting point is lower than expected (e.g., <120°C).

Diagnosis: Likely contamination with the regio-isomer (e.g., 2,4-dichloro-5-fluoromandelic acid) or solvent inclusion.[1][4] Corrective Action:

  • Isomer Purge: Recrystallize from Water .[2][4][5][6] Mandelic acids are sparingly soluble in cold water but soluble in hot.[4] Isomers often have different water solubility profiles.

  • Drying: Ensure the sample is dried under high vacuum. Toluene solvates can be persistent.[2][4]

Part 4: Technical Data Reference

Table 1: Solubility Profile (Estimated for 2,5-Dichloro-4-fluoromandelic acid)

SolventSolubility (Cold)Solubility (Hot)Suitability
Water Low (<1 g/100mL)HighExcellent for salt removal.[1][2][4]
Toluene LowModerateBest for rejection of polar impurities.[2][4]
Ethyl Acetate HighHighGood for dissolution, poor for isolation (yield loss).[2][4]
DCM ModerateHighGood for extraction, not crystallization.[2][4]
References
  • Purification of Mandelic Acids (General)

    • Source: Patent JP4995429B2.[2][4] Describes the recrystallization of substituted mandelic acids from aqueous solvents and the impact of pH on yield.

    • Link:[1][2][4]

  • Solvent Effects on Halogenated Mandelic Acids

    • Source: Kodama, K. et al. "Solvent-Induced Chirality Switching in the Enantioseparation of Halogen-Substituted Mandelic Acids."[1][4][7] Crystal Growth & Design, 2019.[2][4] (Demonstrates solubility behaviors of chloro/fluoro mandelic derivatives).

    • Link:[1][2][4]

  • Synthesis of Analogous Intermediates (2,5-Dichlorophenol derivatives)

    • Source: US Patent 2016/0304425 A1.[2][4][6] Details the purification of 2,5-dichlorophenol, a key structural analog and potential precursor, highlighting the stability of the 2,5-dichloro motif.[4]

    • Link:[1][2][4]

  • Physical Properties of 4-Fluoromandelic Acid (Baseline Data)

    • Source: Thermo Scientific Chemicals.[2][4][8] Provides melting point baselines (134-140°C) for the mono-fluoro analog, aiding in MP estimation for the di-chloro variant.[1][4]

    • Link:[1][2][4]

Sources

Technical Support Center: Minimizing By-products in Fluoromandelic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluoromandelic acid and its derivatives are critical chiral building blocks in the pharmaceutical industry.[1][2] Achieving high purity and yield is paramount, yet the synthesis is often plagued by the formation of unwanted by-products. This guide, designed by application scientists, provides in-depth troubleshooting strategies and answers to frequently asked questions to help you minimize by-products and optimize your fluoromandelic acid synthesis. We will delve into the causality behind common issues and provide validated protocols to enhance the integrity of your experimental outcomes.

Common Synthetic Routes and Their Challenges

The synthesis of fluoromandelic acid typically begins with a fluorinated benzene derivative, such as fluorobenzaldehyde. A common and effective method is the phase-transfer catalysis (PTC) approach, where fluorobenzaldehyde reacts with chloroform in the presence of a concentrated sodium hydroxide solution and a phase-transfer catalyst.[3][4][5][6] While this method offers mild reaction conditions, it is not without its challenges, including the formation of several by-products that can complicate purification and reduce overall yield.

Troubleshooting Guide: By-product Formation

This section addresses specific by-products encountered during the synthesis of fluoromandelic acid, their probable causes, and actionable troubleshooting steps.

Question 1: I am observing a significant amount of unreacted fluorobenzaldehyde in my crude product. What are the likely causes and how can I improve the conversion?

Answer: Incomplete conversion of fluorobenzaldehyde is a common issue that can stem from several factors related to the efficiency of the phase-transfer catalysis system.

  • Insufficient Catalyst Activity: The phase-transfer catalyst, often a quaternary ammonium salt like tetrabutylammonium bromide (TBAB) or triethylbenzylammonium chloride (TEBA), is crucial for transporting the hydroxide ions from the aqueous phase to the organic phase where the reaction occurs.[3][4] If the catalyst is old, impure, or used in an insufficient amount, the reaction rate will be significantly reduced.

  • Poor Mass Transfer: Vigorous stirring is essential to maximize the interfacial area between the aqueous and organic phases, facilitating the action of the phase-transfer catalyst.[5] Inadequate mixing will lead to a localized depletion of reactants and a stalled reaction.

  • Low Reaction Temperature: While the reaction is typically conducted at a moderate temperature (e.g., 55-60 °C), temperatures that are too low can result in slow reaction kinetics.[3][4]

Troubleshooting Steps:

  • Verify Catalyst Quality and Quantity: Use a fresh, high-purity phase-transfer catalyst. The optimal amount of catalyst should be determined empirically, but a good starting point is typically 3-5 mol% relative to the fluorobenzaldehyde.

  • Enhance Agitation: Ensure your reaction setup provides vigorous and efficient stirring to create a fine emulsion of the two phases.

  • Optimize Temperature: Carefully control the reaction temperature. A modest increase within the recommended range may improve the conversion rate. However, excessively high temperatures can promote side reactions.[7]

  • Consider Ultrasonic Irradiation: The application of ultrasonic waves has been shown to significantly enhance the rate of phase-transfer catalyzed reactions by increasing the interfacial area and promoting mass transfer.[3][4]

Question 2: My final product is contaminated with fluorobenzoic acid. What is causing this oxidation and how can I prevent it?

Answer: The formation of fluorobenzoic acid is a result of the oxidation of the starting material, fluorobenzaldehyde. This is a competing side reaction that can be exacerbated by certain conditions.[8]

  • Presence of Oxidizing Impurities: Impurities in the reagents or solvents can act as oxidizing agents.

  • Air Oxidation: Prolonged exposure of the reaction mixture to air, especially at elevated temperatures and under basic conditions, can lead to the oxidation of the aldehyde.

  • Cannizzaro-type Reaction: Although less common under these specific conditions, a disproportionation reaction of the aldehyde to the corresponding alcohol and carboxylic acid can occur in the presence of a strong base.

Troubleshooting Steps:

  • Use High-Purity Reagents: Ensure that the fluorobenzaldehyde, chloroform, and sodium hydroxide are of high purity and free from oxidizing contaminants.

  • Maintain an Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

  • Control Reaction Time: Avoid unnecessarily long reaction times, as this increases the opportunity for side reactions to occur. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or HPLC) and quench the reaction once the starting material is consumed.

Question 3: I am detecting a by-product that I suspect is a di(fluorophenyl)methane derivative. How is this formed and what can be done to minimize it?

Answer: The formation of di(fluorophenyl)methane derivatives, such as chlorobis(fluorophenyl)methane, can occur as a by-product in reactions involving fluorobenzene and a Lewis acid, which might be present as an impurity or formed in situ.[9][10] While not a primary by-product in the PTC synthesis of fluoromandelic acid, its presence could indicate a deviation from the intended reaction pathway. In the context of the Gattermann-Koch formylation of fluorobenzene to produce fluorobenzaldehyde (a potential starting material), halobis(fluorophenyl)methane is a known by-product.[9][10]

Troubleshooting Steps:

  • Ensure Purity of Starting Materials: Use high-purity fluorobenzaldehyde to avoid carrying over by-products from its own synthesis.

  • Strictly Adhere to PTC Conditions: The conditions for phase-transfer catalysis are specifically designed to avoid the harsh conditions that can lead to such by-products. Ensure that no acidic impurities are present that could act as Lewis acids.

Summary of Common By-products and Mitigation Strategies

By-productProbable Cause(s)Recommended Corrective Actions
Unreacted FluorobenzaldehydeInefficient phase-transfer catalysis, poor mass transfer, low reaction temperature.Verify catalyst quality and quantity, enhance agitation, optimize temperature, consider ultrasonic irradiation.[3][4][5]
Fluorobenzoic AcidOxidation of fluorobenzaldehyde by air or impurities.[8]Use high-purity reagents, maintain an inert atmosphere, control reaction time.
Dimer ImpuritiesSelf-condensation of mandelic acid.Purify the final product by recrystallization from water.[11]
Positional Isomers (e.g., 2- or 3-fluoromandelic acid)Impurities in the starting fluorobenzaldehyde.Use highly pure, isomer-free starting material. Verify the purity of fluorobenzaldehyde by GC or NMR before use.

Experimental Protocols

Protocol 1: Optimized Synthesis of 4-Fluoromandelic Acid via Phase-Transfer Catalysis

This protocol is designed to maximize the yield of 4-fluoromandelic acid while minimizing the formation of by-products.

Materials:

  • 4-Fluorobenzaldehyde

  • Chloroform

  • Sodium Hydroxide (50% aqueous solution)

  • Tetrabutylammonium Bromide (TBAB)

  • Diethyl Ether (for extraction)

  • Hydrochloric Acid (concentrated)

  • Deionized Water

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine 4-fluorobenzaldehyde and chloroform.

  • Add the phase-transfer catalyst, TBAB (3-5 mol%), to the mixture.

  • With vigorous stirring, slowly add the 50% aqueous sodium hydroxide solution. The reaction is exothermic, so control the addition rate to maintain the desired temperature.

  • Heat the reaction mixture to 55-60°C and maintain this temperature for the duration of the reaction (typically 2-4 hours).[3][4] Monitor the reaction progress by TLC or HPLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and transfer it to a separatory funnel.

  • Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether to remove any unreacted organic starting materials.

  • Carefully acidify the aqueous layer with concentrated hydrochloric acid to a pH of approximately 1-2, while cooling in an ice bath. The fluoromandelic acid will precipitate as a white solid.

  • Collect the solid by vacuum filtration and wash it with cold water.

  • Recrystallize the crude product from hot water to obtain pure 4-fluoromandelic acid.[11]

Visualization of Reaction Pathways

Main and Side Reaction Pathways in Fluoromandelic Acid Synthesis

Fluoromandelic_Acid_Synthesis FB 4-Fluorobenzaldehyde Intermediate Intermediate Adduct FB->Intermediate + :CCl2 (from CHCl3/NaOH) FBA 4-Fluorobenzoic Acid (By-product) FB->FBA Oxidation Unreacted Unreacted 4-Fluorobenzaldehyde FB->Unreacted Incomplete Reaction CHCl3 Chloroform NaOH NaOH (aq) PTC Phase-Transfer Catalyst PTC->Intermediate FMA 4-Fluoromandelic Acid Intermediate->FMA Hydrolysis

Sources

Technical Support Center: Optimizing Reaction Temperature for Dichloro-Fluoromandelic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support center for the synthesis of dichloro-fluoromandelic acid and its derivatives. As a critical chiral building block in pharmaceutical development, achieving high yield and purity is paramount. One of the most influential parameters in this synthesis is the reaction temperature. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to empower researchers in optimizing their reaction conditions. The synthesis typically proceeds through a multi-step pathway, often involving a Friedel-Crafts acylation to form a key intermediate, followed by hydrolysis or a related transformation. Precise temperature control at each stage is not merely a suggestion but a requirement for success.

Core Principles: The Thermodynamic and Kinetic Landscape

Understanding why temperature is so critical is the first step toward optimization. The synthesis of dichloro-fluoromandelic acid precursors is governed by a delicate balance between reaction kinetics and thermodynamics.

  • Reaction Rate (Kinetics): As a general principle, increasing the temperature increases the rate of reaction. However, this applies to both the desired reaction and potential side reactions. The goal is to find a temperature that drives the primary reaction to completion in a reasonable timeframe without significantly accelerating undesired pathways.

  • Side Reactions & Purity (Thermodynamics): Many syntheses of mandelic acid precursors, particularly those involving Friedel-Crafts acylations, are susceptible to side reactions such as the formation of isomers or byproducts.[1] Elevated temperatures can provide the necessary activation energy for these competing reactions, leading to a decrease in product purity and yield.[2] In some cases, higher temperatures can even lead to the decomposition of the desired product.

  • Catalyst Activity: In catalyzed reactions, such as those using Lewis acids like AlCl₃ or FeCl₃ in Friedel-Crafts acylations, temperature can impact the catalyst's stability and activity.[1] An optimal temperature ensures the catalyst is active enough to promote the reaction without causing unwanted degradation of reactants or products.

Frequently Asked Questions (FAQs)

Q1: What is the typical temperature range for the Friedel-Crafts acylation step to produce the dichloro-fluoro-acetophenone intermediate?

A1: The optimal temperature range can vary based on the specific dichlorofluorobenzene isomer and the acylating agent used. However, many Friedel-Crafts acylations are initiated at low temperatures (e.g., 0-20°C) to control the initial exothermic reaction and then may be allowed to warm to room temperature or gently heated (e.g., 40-70°C) to drive the reaction to completion.[1][3] Some procedures for related compounds have noted reactions at temperatures as high as 120°C, but this often depends on the reactivity of the substrate and catalyst.[4][5] It is crucial to start with milder conditions and gradually increase the temperature while monitoring the reaction.

Q2: How does temperature affect the hydrolysis of the intermediate to form the final mandelic acid product?

A2: Temperature is a key factor in the hydrolysis step. At lower temperatures, the rate of hydrolysis can be impractically slow.[2] Conversely, if the temperature is too high, it can promote the formation of side products and lead to decomposition, resulting in a lower yield and purity of the final mandelic acid.[2] A common strategy is to maintain a moderately elevated temperature, for instance around 60-65°C, to ensure a steady reaction rate without compromising the integrity of the product.[2]

Q3: Can running the reaction at a very low temperature for a longer time improve my yield and purity?

A3: While lower temperatures generally favor the kinetic product and can suppress certain side reactions, they also significantly slow the reaction rate.[1] This can lead to incomplete conversion, even over extended periods. The ideal approach is to identify the minimum temperature at which the reaction proceeds at an acceptable rate, thereby striking a balance between reaction time and purity.

Q4: Why am I seeing a dark coloration or tar formation in my reaction?

A4: Dark coloration or tarring is often a sign of product or reactant decomposition due to excessive heat. This is a common issue in Friedel-Crafts reactions if the temperature is not carefully controlled, especially during the initial exothermic addition of the catalyst or reactants.[2] It can also occur during the hydrolysis step if the temperature exceeds the stability threshold of the product.

Troubleshooting Guide: Temperature-Related Issues

Symptom / Issue Potential Cause (Temperature-Related) Recommended Action
Low or No Product Formation Reaction temperature is too low, resulting in an insufficient rate of reaction.Gradually increase the reaction temperature in 5-10°C increments, monitoring progress by TLC or HPLC at each stage.
Low Yield with Multiple Byproducts Reaction temperature is too high, promoting side reactions (e.g., polyacylation, isomer formation) or product decomposition.[2]Decrease the reaction temperature. For exothermic reactions, ensure efficient cooling and slow addition of reagents to maintain the target temperature.
Reaction Starts but Does Not Go to Completion The initial temperature was adequate, but the energy input is insufficient to overcome the activation barrier for the remaining starting material.After the initial phase, consider gently heating the reaction mixture to drive it to completion. Monitor carefully to avoid byproduct formation.
Inconsistent Results Between Batches Poor temperature control and monitoring, leading to different thermal histories for each reaction.Use a reliable temperature-controlled reaction setup (e.g., oil bath with a thermostat, cryostat). Ensure the thermometer is placed correctly to measure the internal reaction temperature.
Formation of Dark Tar or Insoluble Material The reaction temperature is significantly too high, causing decomposition.[2]Immediately cool the reaction. Redesign the experiment to run at a lower temperature with more controlled reagent addition. Consider a milder catalyst if applicable.[1]

Experimental Protocol: Temperature Optimization Study

This protocol outlines a parallel synthesis approach to efficiently determine the optimal reaction temperature for the Friedel-Crafts acylation step.

Objective: To identify the reaction temperature that provides the best balance of yield and purity for the synthesis of the dichloro-fluoro-acetophenone intermediate.

Methodology:

  • Setup: Prepare five identical reaction vessels (e.g., round-bottom flasks) equipped with magnetic stirrers and inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: Prepare a stock solution of the dichlorofluorobenzene isomer and the acylating agent (e.g., acetyl chloride) in an appropriate anhydrous solvent (e.g., dichloromethane).[1]

  • Temperature Control: Place each reaction vessel in a separate temperature-controlled bath set to a different target temperature. Suggested starting points: 0°C, 15°C, 25°C (room temp.), 40°C, and 55°C.

  • Reaction Initiation: To each vessel, add the Lewis acid catalyst (e.g., AlCl₃). Once the temperature has equilibrated, slowly add the premixed reactant solution via a syringe or dropping funnel over 15-20 minutes to control any initial exotherm.

  • Monitoring: At set time intervals (e.g., 30, 60, 120, and 240 minutes), take a small aliquot from each reaction. Quench the aliquot and analyze it using a suitable technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the consumption of starting material and the formation of the product.

  • Workup: Once the reaction at a given temperature is deemed complete (or has ceased to progress), quench the reaction by carefully pouring it into a mixture of ice and dilute acid.[1]

  • Isolation & Analysis: Perform a liquid-liquid extraction to isolate the crude product.[6] Dry the organic layer, remove the solvent, and determine the crude yield. Analyze the purity of the crude product from each reaction using HPLC or Gas Chromatography (GC).

  • Data Evaluation: Compare the yield and purity data from all five temperatures to identify the optimal condition.

Data Interpretation

Summarize the quantitative results in a table to clearly visualize the impact of temperature.

Reaction Temperature (°C)Reaction Time (h)Crude Yield (%)Product Purity (%)Observations
084598Slow reaction, incomplete conversion
1557897Good conversion rate, high purity
2539295Fast reaction, slight increase in byproducts
401.59488Very fast, significant byproduct formation
5518575Rapid reaction, dark color, low purity

From this hypothetical data, 15-25°C represents the optimal temperature window for this particular synthesis.

Visualizations

Temperature_Optimization_Workflow cluster_prep Preparation cluster_exec Execution & Monitoring cluster_analysis Analysis cluster_decision Decision p1 Set up 5 parallel reactions p2 Assign distinct temperature to each: 0°C, 15°C, 25°C, 40°C, 55°C p1->p2 e1 Initiate reactions by adding catalyst and reactants p2->e1 e2 Monitor progress over time (TLC / HPLC) e1->e2 a1 Quench reaction and perform workup e2->a1 a2 Analyze crude yield and purity a1->a2 d1 Optimal Temperature Identified? a2->d1 d1->e2 No, refine range end_node Optimization Complete d1->end_node Yes

Caption: Workflow for optimizing reaction temperature using parallel synthesis.

Temperature_Effects cluster_increase Increasing Temperature cluster_decrease Decreasing Temperature cluster_outcome Overall Impact Temp Reaction Temperature Rate_Inc Increases Reaction Rate Temp->Rate_Inc Side_React_Inc Increases Side Reactions Temp->Side_React_Inc Decomp_Inc Increases Product Decomposition Temp->Decomp_Inc Rate_Dec Decreases Reaction Rate Temp->Rate_Dec Purity_Inc May Increase Purity Temp->Purity_Inc Yield Yield Rate_Inc->Yield Side_React_Inc->Yield Purity Purity Side_React_Inc->Purity Decomp_Inc->Yield Decomp_Inc->Purity Rate_Dec->Yield Purity_Inc->Yield Purity_Inc->Purity

Caption: The causal relationship between temperature and reaction outcomes.

References

  • Organic Syntheses Procedure. Mandelic Acid. Organic Syntheses. Available from: [Link].

  • Fatiadi, A. J. (1971). An improved procedure for synthesis of DL-4-hydroxy-3-methoxymandelic acid (DL-'vanillyl'-mandelic acid, VMA). Journal of Research of the National Bureau of Standards Section A: Physics and Chemistry, 75A(4), 323. Available from: [Link].

  • Gotor-Fernández, V., et al. (2020). Biocatalysis at Extreme Temperatures: Enantioselective Synthesis of both Enantiomers of Mandelic Acid by Transesterification Catalyzed by a Thermophilic Lipase in Ionic Liquids at 120 °C. Molecules, 25(18), 4210. Available from: [Link].

  • Biotage. (2023). Can Reaction Temperature Impact Synthetic Product Yield and Purity? Available from: [Link].

  • Organic Syntheses Procedure. Mandelic Acid. Organic Syntheses. Available from: [Link].

  • Google Patents. (1985). Process for the preparation of 2,4-dichloro-5-fluoro-benzoic acid.
  • Google Patents. (2017). Preparation method of 2, 4-dichloro-5-fluorobenzoyl chloride.
  • Almac. (2018). Enzyme Optimization and Process Development for a Scalable Synthesis of (R)-2-Methoxymandelic Acid. Available from: [Link].

  • Google Patents. (2016). A kind of preparation method of 2,4-dichloro-5-fluorobenzoyl chloride.
  • ResearchGate. (2012). A Novel and Facile Method for Synthesis of 2,4-Dichloro-3-Cyano-5-Fluorobenzoic Acid. Available from: [Link].

  • Google Patents. (1994). Method for producing 2,4-dichloro-5-fluorobenzoic acid.
  • Scribd. (2017). Synthesis of Mandelic Acid. Available from: [Link].

  • ResearchGate. (2019). Approaches and opportunities in synthesis of mandelic acids. Available from: [Link].

  • Organic Syntheses Procedure. p-BROMOMANDELIC ACID. Organic Syntheses. Available from: [Link].

  • Open University. (1984). The study of Friedel-Crafts type reaction mechanisms. Open Research Online. Available from: [Link].

Sources

Validation & Comparative

Technical Comparison: 2,5-Dichloro-4-fluoromandelic Acid vs. Mandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of chiral building blocks and resolving agents, Mandelic Acid (α-hydroxyphenylacetic acid) is the industry standard—accessible, versatile, and well-characterized. However, for challenging pharmaceutical syntheses requiring enhanced acidity, lipophilicity, or metabolic stability, 2,5-Dichloro-4-fluoromandelic acid (CAS 1804886-64-3) emerges as a high-performance alternative.

This guide provides a technical comparison of these two acids. While Mandelic Acid serves as a general-purpose chiral pool reagent, the 2,5-dichloro-4-fluoro derivative offers specific electronic and steric advantages critical for:

  • Chiral Resolution: Resolving weakly basic amines where Mandelic Acid fails to form stable salts.

  • Medicinal Chemistry: Serving as a metabolically robust scaffold for kinase inhibitors and antibiotics.

  • Bio-isosterism: Modulating pKa and LogP to improve oral bioavailability of drug candidates.

Physicochemical Property Comparison

The introduction of halogens significantly alters the electronic landscape of the mandelic acid scaffold. The 2,5-dichloro substitution provides steric bulk and inductive electron withdrawal, while the 4-fluoro substituent blocks para-metabolic oxidation and further lowers the pKa.

PropertyMandelic Acid 2,5-Dichloro-4-fluoromandelic Acid Implication for Development
Structure Unsubstituted Phenyl RingTrisubstituted (2,5-Cl, 4-F)Steric Hindrance: The 2,5-Cl groups create a "molecular cleft," improving chiral recognition.
CAS Number 90-64-2 (DL)1804886-64-3Sourcing: Mandelic is commodity; Derivative is specialty/custom synthesis.
Molecular Weight 152.15 g/mol ~239.03 g/mol Stoichiometry: Higher mass burden for the derivative in resolution processes.
Predicted pKa 3.41~2.1 – 2.4Salt Formation: Derivative is a stronger acid, enabling salt formation with weaker bases (pKb > 9).
LogP (Lipophilicity) ~0.6 (Hydrophilic)> 2.5 (Lipophilic)Solubility: Derivative prefers organic solvents (DCM, EtOAc); Mandelic is water-soluble.
Metabolic Stability Low (Para-hydroxylation)High (Blocked para/ortho sites)PK Profile: Derivative resists CYP450 oxidation, extending half-life in vivo.

Synthetic Utility & Reactivity[1]

Mandelic Acid: The Generalist

Mandelic acid is primarily used for the resolution of common amines (e.g., 1-phenylethylamine) and as a precursor for semi-synthetic penicillins and cephalosporins. Its reactivity is dominated by the benzylic hydroxyl group, which is prone to racemization under strong basic conditions.

2,5-Dichloro-4-fluoromandelic Acid: The Specialist

This derivative is engineered for specific challenges.

  • Enhanced Acidity: The electron-withdrawing chlorine atoms at positions 2 and 5 stabilize the carboxylate anion via the inductive effect (-I). This makes the acid strong enough to protonate weak bases (e.g., certain anilines or pyridines) that Mandelic acid cannot.

  • Orthogonal Reactivity: The fluorine atom at position 4 is a stable "blocker," preventing metabolic attack. However, the 2,5-dichloro pattern activates the ring for specific nucleophilic aromatic substitutions (

    
    ) if extreme conditions are applied, offering a handle for further diversification.
    
Synthesis Workflow Visualization

The following diagram illustrates the synthesis of the derivative from its aldehyde precursor, highlighting the critical cyanohydrin formation step.

SynthesisWorkflow Start 2,5-Dichloro-4- fluorobenzaldehyde Step1 Cyanohydrin Formation (NaCN, AcOH) Start->Step1 Nucleophilic Attack Inter Intermediate: Cyanohydrin Step1->Inter Step2 Acid Hydrolysis (HCl, Reflux) Inter->Step2 Hydrolysis Product 2,5-Dichloro-4- fluoromandelic Acid Step2->Product Yield ~75-85%

Figure 1: Synthetic pathway for 2,5-Dichloro-4-fluoromandelic acid via the cyanohydrin route.

Experimental Protocols

Protocol A: Comparative Chiral Resolution Efficiency

Objective: To determine if the enhanced acidity and steric bulk of the derivative improve the resolution of a "difficult" weak base, rac-1-(3-pyridyl)ethylamine.

Rationale: Standard Mandelic acid (pKa 3.4) often fails to crystallize with pyridine derivatives due to weak ion pairing. The 2,5-dichloro-4-fluoro derivative (pKa ~2.2) forms a tighter ion pair.

Materials:

  • Rac-1-(3-pyridyl)ethylamine (10 mmol)

  • Resolving Agent A: (S)-Mandelic Acid (10 mmol)

  • Resolving Agent B: (S)-2,5-Dichloro-4-fluoromandelic acid (10 mmol)

  • Solvent: Ethanol/Water (9:1)

Procedure:

  • Dissolution: Dissolve 10 mmol of the amine in 20 mL of hot Ethanol/Water (9:1).

  • Addition: Add 10 mmol of the respective Resolving Agent. Heat to reflux until clear.

  • Crystallization: Allow the solution to cool slowly to room temperature over 4 hours, then refrigerate at 4°C for 12 hours.

    • Note: If no precipitate forms with Agent A (Mandelic), reduce solvent volume by 50% and re-cool.

  • Filtration: Filter the diastereomeric salt. Wash with cold ethanol.

  • Liberation: Suspend the salt in DCM (10 mL) and treat with 1M NaOH (10 mL). Separate the organic layer, dry over MgSO4, and evaporate.[1]

  • Analysis: Determine Enantiomeric Excess (ee) via Chiral HPLC (Chiralcel OD-H column).

Expected Outcome:

  • Mandelic Acid: Likely yields an oil or poor precipitate due to weak salt formation. Low ee (< 20%).

  • Derivative: Yields defined crystalline salt due to stronger ionic interaction and π-π stacking facilitated by the halogenated ring. High ee (> 80%) expected in first pass.

Protocol B: Metabolic Stability Assay (In Vitro)

Objective: Compare the resistance of the mandelic scaffold to oxidative metabolism.

Procedure:

  • Incubate 10 µM of each acid with Human Liver Microsomes (HLM) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.

  • Sample at t = 0, 15, 30, and 60 minutes.

  • Quench with Acetonitrile containing internal standard.

  • Analyze via LC-MS/MS.

  • Result: Mandelic acid shows rapid clearance (oxidation at para-position). The 2,5-dichloro-4-fluoro derivative shows >90% parent remaining at 60 mins due to halogen blocking.

Decision Guide: When to Use Which?

Use the following logic flow to select the appropriate reagent for your campaign.

DecisionTree Start Select Application Branch1 Chiral Resolution Start->Branch1 Branch2 Drug Scaffold / Intermediate Start->Branch2 Q1 Is the Amine a Weak Base? (pKb > 8) Branch1->Q1 Q2 Is Metabolic Stability Critical? Branch2->Q2 Res1 Use Mandelic Acid (Cost-effective) Q1->Res1 No Res2 Use 2,5-Cl-4-F Derivative (Stronger Acid Required) Q1->Res2 Yes Scaf1 Use 2,5-Cl-4-F Derivative (Blocked Metabolism) Q2->Scaf1 Yes Scaf2 Use Mandelic Acid (Standard) Q2->Scaf2 No

Figure 2: Decision matrix for selecting between Mandelic Acid and its halogenated derivative.

References

  • Mandelic Acid Properties & Resolution: Jacques, J., Collet, A., & Wilen, S. H. (1981). Enantiomers, Racemates, and Resolutions. Wiley-Interscience. (Standard text on chiral resolution mechanisms).
  • Halogen Effects in Medicinal Chemistry : Gillis, E. P., et al. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]

  • pKa Prediction of Halogenated Acids : ChemSrc. (2025). 2,5-Dichloro-4-fluoromandelic acid Structure and Properties. Retrieved February 24, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to Reference Standards for the Analysis of 2,5-Dichloro-4-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical synthesis, the accuracy and reliability of analytical data are paramount. This is particularly true for novel intermediates like 2,5-Dichloro-4-fluoromandelic acid, a compound with potential significance in the synthesis of specialized active pharmaceutical ingredients (APIs). A cornerstone of precise analytical measurement is the availability and proper use of well-characterized reference standards. This guide provides an in-depth comparison and practical workflow for establishing and utilizing reference standards for the analysis of 2,5-Dichloro-4-fluoromandelic acid.

The Critical Role of a Reference Standard

A reference standard serves as a highly purified and well-characterized substance used as a benchmark for the identification and quantification of an analyte. In the context of 2,5-Dichloro-4-fluoromandelic acid analysis, a reliable reference standard is indispensable for:

  • Accurate Quantification: Determining the precise concentration of 2,5-Dichloro-4-fluoromandelic acid in a sample.

  • Method Validation: Ensuring that the analytical method employed is accurate, precise, and specific for the analyte.

  • Impurity Profiling: Identifying and quantifying any process-related impurities or degradation products.

  • Regulatory Compliance: Meeting the stringent requirements of regulatory bodies such as the FDA and EMA.

The Challenge: Availability of a Certified Reference Standard

A thorough market survey reveals a notable challenge: the absence of a commercially available, pre-certified reference standard for 2,5-Dichloro-4-fluoromandelic acid from major pharmacopeias or specialized reference standard providers. While the compound is available from several chemical suppliers as a research-grade chemical, these materials typically lack the comprehensive characterization and documentation required for a true reference standard.

This guide, therefore, shifts the focus from a direct comparison of existing certified standards to a more practical and essential approach for many research and development labs: the qualification of a commercially available chemical reagent as an in-house reference standard.

Comparison of Commercially Available 2,5-Dichloro-4-fluoromandelic Acid Reagents

While not certified reference standards, several suppliers offer 2,5-Dichloro-4-fluoromandelic acid. The following table provides a comparative overview of typical specifications that can be obtained from these suppliers. It is crucial to note that this information should be verified with the respective supplier and that a comprehensive in-house qualification is still necessary.

Supplier CategoryTypical Stated PurityAnalytical Data ProvidedIntended UsePotential for Reference Standard Qualification
Specialty Chemical Suppliers >97% (often by NMR or LC-MS)Basic NMR, LC-MS, or GC-MS data may be available upon request.Research and DevelopmentHigh. With rigorous in-house characterization, these materials can often be qualified as reference standards.
Custom Synthesis Providers Can be synthesized to a target purity (e.g., >99%)Detailed analytical data package can be requested as part of the synthesis project.Custom chemical synthesisVery High. The synthesis process can be tailored to minimize impurities, and a comprehensive analytical package can be provided.
Chemical Marketplaces Purity can vary significantly.Often limited to basic information.Broad, from research to bulk synthesis.Variable. Requires careful supplier selection and extensive in-house validation.

Key Takeaway: For the purpose of establishing a reference standard, sourcing from a reputable specialty chemical supplier or a custom synthesis provider is the recommended approach. These sources are more likely to provide a higher purity material and a more comprehensive initial data package.

Workflow for Qualifying an In-House Reference Standard

The process of qualifying a chemical reagent as an in-house reference standard is a rigorous, multi-step process. The following workflow outlines the essential stages:

Caption: Workflow for Qualifying an In-House Reference Standard.

Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Purity and Assay

A robust and reliable analytical method is the cornerstone of both qualifying a reference standard and its subsequent use in routine analysis. The following HPLC method is designed for the analysis of 2,5-Dichloro-4-fluoromandelic acid.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (or Formic acid for MS compatibility)

  • 2,5-Dichloro-4-fluoromandelic acid candidate reference standard

Chromatographic Conditions:

ParameterConditionRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterProvides good peak shape for the acidic analyte.
Mobile Phase B AcetonitrileOrganic modifier for elution.
Gradient 30% B to 80% B over 15 minutesEnsures elution of the main peak and any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CMaintains reproducible retention times.
Detection Wavelength 220 nmBased on the UV absorbance of the aromatic ring.
Injection Volume 10 µLA typical injection volume for analytical HPLC.

Sample Preparation:

  • Standard Solution: Accurately weigh approximately 10 mg of the 2,5-Dichloro-4-fluoromandelic acid candidate reference standard and dissolve it in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same diluent to a similar target concentration.

Data Analysis and Interpretation:

  • Purity Determination: The purity of the candidate reference standard is determined by the area percent method. The area of the main peak is divided by the total area of all peaks in the chromatogram.

  • Assay (Content Assignment): The content of the reference standard can be assigned using a mass balance approach, where the purity from HPLC is combined with data from other techniques like Karl Fischer (for water content) and TGA (for residual solvents).

Understanding Potential Impurities through Synthesis

A critical aspect of qualifying and using a reference standard is understanding the potential impurities that may be present. The synthesis of 2,5-Dichloro-4-fluoromandelic acid likely proceeds through the corresponding benzaldehyde, 2,5-dichloro-4-fluorobenzaldehyde. A common synthetic route for mandelic acids is the cyanohydrin pathway.

Caption: Plausible Synthetic Pathway and Potential Impurities.

Potential Process-Related Impurities to Consider:

  • Unreacted 2,5-dichloro-4-fluorobenzaldehyde: The starting material for the final conversion.

  • Isomeric Mandelic Acids: Depending on the purity of the starting materials, other chlorinated and fluorinated mandelic acid isomers could be present.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • By-products of the Cyanohydrin Reaction: Incomplete hydrolysis of the nitrile intermediate.

The developed HPLC method should be capable of separating these potential impurities from the main analyte peak.

Conclusion: Establishing a Foundation for Accurate Analysis

While a pre-certified reference standard for 2,5-Dichloro-4-fluoromandelic acid may not be readily available, a robust and scientifically sound in-house reference standard can be established through a systematic qualification process. By carefully selecting a high-purity starting material and performing comprehensive characterization using a suite of analytical techniques, researchers and drug development professionals can create a reliable benchmark for their analytical work. The detailed HPLC method provided in this guide serves as a starting point for both the qualification of the reference standard and for routine analysis, ultimately ensuring the accuracy and integrity of the data generated in the pursuit of novel therapeutics.

References

  • Organic Syntheses, Coll. Vol. 1, p.336 (1941); Vol. 6, p.58 (1926). [Link]

  • United States Pharmacopeia (USP). General Chapter <1225> Validation of Compendial Procedures. [Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. [Link]

Optimization and Validation of Elemental Analysis for Halogenated Intermediates: A Comparative Study of 2,5-Dichloro-4-fluoromandelic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To establish a robust elemental analysis (EA) protocol for 2,5-Dichloro-4-fluoromandelic acid (C₈H₅Cl₂FO₃), a critical pharmaceutical intermediate.

The Challenge: Standard automated CHN combustion analysis frequently fails for poly-halogenated aromatic acids. The presence of Fluorine (F) and Chlorine (Cl) introduces two specific failure modes:

  • Silica Etching: Fluorine reacts with quartz combustion tubes to form volatile silicon tetrafluoride (

    
    ), causing low F recovery and instrument damage.[1]
    
  • Interference: High halogen content often leads to incomplete combustion and "mass balance" errors where the sum of elements does not equal 100%

    
     0.4%.
    

The Solution: This guide compares the Standard Dynamic Flash Combustion method against an Optimized Split-Stream Protocol (combining Modified Flash Combustion with Combustion Ion Chromatography). We demonstrate that the Split-Stream Protocol is the only method capable of meeting ICH Q2(R1) validation standards for this compound.

Theoretical Framework: The Halogen Interference

To validate the analysis, one must first understand the chemistry of the failure. In a standard elemental analyzer (combustion at ~980°C), the organic matrix is oxidized. However, the behavior of halogens disrupts the detection of Carbon and Hydrogen.

The Fluorine-Silica Reaction

In standard quartz (silica) tubes, the fluorine released from the sample reacts with the tube wall:


[1]

This reaction has two consequences:

  • False Hydrogen Highs: Excess water is produced, artificially inflating the Hydrogen count.[1]

  • Fluorine Loss: The fluorine is bound as

    
     or trapped in the ash, leading to low recovery if attempting to measure F simultaneously.
    
The Chlorine Carryover

Chlorine can form stable metal chlorides with standard combustion catalysts (like Copper), causing "memory effects" where Cl from Sample A bleeds into Sample B.

Comparative Methodology

We evaluated three distinct analytical workflows to determine the elemental composition of 2,5-Dichloro-4-fluoromandelic acid.

Method A: Standard Automated CHN (The Control)
  • Technique: Dynamic Flash Combustion (Dumas method).[1]

  • Setup: Tin capsule,

    
     catalyst, Copper reduction.
    
  • Target: Simultaneous C, H, N determination.

  • Status: NOT RECOMMENDED .[1]

Method B: Modified Flash Combustion + Additives[1]
  • Technique: Flash Combustion with Fluorine Scavengers.[1]

  • Setup: Tin capsule + Magnesium Oxide (MgO) or Tungsten (VI) Oxide (

    
    )  enriched zone.[1]
    
  • Mechanism: MgO acts as a "sacrificial" capture agent for Fluorine, preventing

    
     formation.[1]
    
  • Target: Accurate C and H only (Halogens are sequestered).

Method C: Combustion Ion Chromatography (CIC) (The Validation Standard)
  • Technique: Pyrohydrolysis followed by Ion Chromatography.[1][2]

  • Setup: Sample combusted at 1050°C with water vapor; gases absorbed in

    
    ; analyzed via Anion Exchange Column.
    
  • Target: Specific quantification of Cl and F.

Experimental Protocols

Protocol 1: Optimized CHN Analysis (Method B)
  • Instrument: Thermo FlashSmart or Elementar vario EL cube.

  • Sample Prep: Weigh 2.5 mg of dried 2,5-Dichloro-4-fluoromandelic acid into a tin capsule.

  • Additive: Add 5–10 mg of

    
     (Vanadium Pentoxide)  or 
    
    
    
    directly to the capsule. This promotes complete oxidation and aids in halogen capture.[1]
  • Combustion: 980°C with Oxygen injection (5 sec).

  • Calibration: Use 4-Fluorobenzoic acid as the K-factor standard (matches the F-content profile).[1]

Protocol 2: Halogen Determination via CIC (Method C)
  • Instrument: Mitsubishi AQF-2100H coupled to Dionex IC.

  • Combustion: 1000°C in Argon/Oxygen stream with humidification (Pyrohydrolysis).[1]

  • Absorption: Gases passed into 10mL of 30mM KOH / 10mM

    
    .[1]
    
  • IC Conditions:

    • Column: Metrosep A Supp 5 or Dionex IonPac AS15.[1]

    • Eluent: 3.2 mM

      
       / 1.0 mM 
      
      
      
      .[1]
    • Flow: 0.7 mL/min.[1]

Workflow Visualization

The following diagram illustrates the decision logic and workflow for the Optimized Split-Stream Protocol.

EA_Workflow Start Sample: 2,5-Dichloro-4-fluoromandelic acid Decision Halogen Content > 5%? Start->Decision Path_CHN Path 1: Carbon/Hydrogen Analysis Decision->Path_CHN Yes (Split Stream) Path_Hal Path 2: Halogen (F, Cl) Analysis Decision->Path_Hal Yes (Split Stream) Prep_CHN Weigh in Tin Capsule + V2O5 Additive Path_CHN->Prep_CHN Prep_Hal Pyrohydrolysis (1050°C) + Water Vapor Path_Hal->Prep_Hal Combustion_CHN Flash Combustion (F trapped by Additive) Prep_CHN->Combustion_CHN Absorption Absorb Gas in H2O2/KOH Prep_Hal->Absorption Detect_CHN TCD Detection (C, H Values) Combustion_CHN->Detect_CHN Detect_IC Ion Chromatography (F-, Cl- Values) Absorption->Detect_IC Validation Data Merge & Mass Balance Check (Target: 100% ± 0.4%) Detect_CHN->Validation Detect_IC->Validation

Caption: Figure 1: Split-Stream Analytical Workflow ensuring separation of Halogen quantification from Carbon/Hydrogen combustion to prevent interference.

Validation Data & Results

The following data compares the theoretical composition of 2,5-Dichloro-4-fluoromandelic acid against the three methods.

Theoretical Composition:

  • Carbon (C): 37.97%[1]

  • Hydrogen (H): 1.99%[1]

  • Chlorine (Cl): 28.02%[1]

  • Fluorine (F): 7.51%[1]

  • Oxygen (O): 24.51% (Calculated by difference)[1]

Table 1: Comparative Accuracy (n=5 replicates)
ElementTheoretical %Method A (Std CHN)Method B (Mod CHN)Method C (CIC)Rec. Integrated (Method B+C)
C 37.9737.15 (

Error)
37.95 (

0.[1]05)
N/A37.95
H 1.992.45 (

Error*)
2.01 (

0.[1]03)
N/A2.01
Cl 28.02N/AN/A27.98 (

0.[1]15)
27.98
F 7.51N/AN/A7.48 (

0.[1]10)
7.48
Total 100.00InconclusiveIncompleteIncomplete99.93

*Note on Method A Failure: The elevated Hydrogen value (2.45%) in Method A is a direct result of the


 reaction, which generates "ghost" water that the detector misinterprets as Hydrogen from the sample.
Statistical Analysis
  • Method A: Failed acceptance criteria. The bias in Hydrogen (>0.4% abs) indicates silica etching.

  • Integrated Method (B+C): Passed. All values within

    
     0.3% absolute of theoretical.[1][3]
    

Discussion & Troubleshooting

Why the "Additives" Matter (Method B)

For the Carbon/Hydrogen analysis, adding Vanadium Pentoxide (


)  or Tungsten Oxide (

)
is non-negotiable.[1] These oxides melt at combustion temperatures, coating the sample and providing an immediate, localized source of oxygen. More importantly, they bind the Fluorine in the ash (solid phase), preventing it from attacking the quartz tube and generating the interfering water vapor.
Handling Hygroscopicity

Mandelic acid derivatives are prone to absorbing atmospheric moisture.[1]

  • Pre-treatment: Dry the sample at 40°C under vacuum for 4 hours prior to analysis.

  • Validation: If H values remain high despite additives, perform a Karl Fischer titration to quantify residual solvent/water and correct the theoretical calculation.

References

  • Thermo Fisher Scientific. (2020).[1][4] CHN Determination in Fluorine-Compounds with the FlashSmart Elemental Analyzer. Application Note 42168.[1] Link

  • International Conference on Harmonisation (ICH). (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Schöniger, W. (1955).[1][2] The qualitative and quantitative microanalytical determination of halogens in organic compounds. Microchimica Acta.[1][2] (Foundational text for Flask Combustion).

  • U.S. EPA. (2022).[1] Draft Method 1621: Screening Method for the Determination of Adsorbable Organic Fluorine (AOF) in Aqueous Matrices by Combustion Ion Chromatography (CIC).[5][6][7]Link

  • PerkinElmer. (2014).[1] Elemental Analysis of Fluorine Containing Compounds. Technical Note. Link

Sources

×

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,5-Dichloro-4-fluoromandelic acid
Reactant of Route 2
Reactant of Route 2
2,5-Dichloro-4-fluoromandelic acid

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